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Foundational

An In-depth Technical Guide to (5-Methyl-2-nitrophenyl)phosphonic Acid: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of (5-Methyl-2-nitrophenyl)phosphonic acid, a compound of interest for researchers and professionals in chemical synthesis and drug development. Due to its limited d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of (5-Methyl-2-nitrophenyl)phosphonic acid, a compound of interest for researchers and professionals in chemical synthesis and drug development. Due to its limited documentation in public literature, this guide synthesizes information from analogous compounds to predict its chemical structure, physical properties, and potential synthetic pathways. The insights provided herein are grounded in established principles of organophosphorus chemistry to offer a reliable resource for exploratory research.

Introduction and Chemical Identity

(5-Methyl-2-nitrophenyl)phosphonic acid is an organophosphorus compound featuring a phenyl ring substituted with a methyl group, a nitro group, and a phosphonic acid moiety. The relative positions of these functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential applications. The phosphonic acid group, in particular, is a well-known strong chelating agent for metal ions and can participate in various chemical transformations.[1] The electron-withdrawing nature of the nitro group, combined with the methyl group's electronic contribution, creates a unique chemical environment on the aromatic ring.

Predicted Chemical Structure:

Synthesis_Workflow Start Starting Material: 5-Bromo-4-methyl-1-nitrobenzene Step1 Michaelis-Arbuzov Reaction Start->Step1 + Triethyl phosphite Catalyst: NiCl₂ or Pd(OAc)₂ Intermediate Intermediate: Diethyl (5-methyl-2-nitrophenyl)phosphonate Step1->Intermediate Step2 Acid Hydrolysis Intermediate->Step2 + Concentrated HCl Reflux Product Final Product: (5-Methyl-2-nitrophenyl)phosphonic acid Step2->Product

Caption: Proposed synthesis workflow for (5-Methyl-2-nitrophenyl)phosphonic acid.

Step-by-Step Methodology:

  • Synthesis of Diethyl (5-methyl-2-nitrophenyl)phosphonate (Intermediate):

    • To a solution of 5-bromo-4-methyl-1-nitrobenzene (1.0 eq) in an appropriate solvent such as toluene, add triethyl phosphite (1.2 eq).

    • Add a catalytic amount of a nickel or palladium catalyst (e.g., NiCl₂ or Pd(OAc)₂).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the diethyl (5-methyl-2-nitrophenyl)phosphonate intermediate.

    Causality: The Michaelis-Arbuzov reaction is a well-established method for forming a carbon-phosphorus bond. The use of a catalyst is often necessary for aryl halides. Triethyl phosphite is a common reagent for this transformation.

  • Hydrolysis to (5-Methyl-2-nitrophenyl)phosphonic acid (Final Product):

    • Dissolve the purified diethyl (5-methyl-2-nitrophenyl)phosphonate in concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the phosphonate esters.

    • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (5-Methyl-2-nitrophenyl)phosphonic acid.

    Causality: Acid-catalyzed hydrolysis is a standard and effective method for the dealkylation of phosphonate esters to the corresponding phosphonic acid. [2][3]The use of concentrated HCl provides the acidic environment and water necessary for the reaction.

Potential Applications in Research and Development

Given the functional groups present in (5-Methyl-2-nitrophenyl)phosphonic acid, it can be envisioned to have several applications, particularly in materials science and as a synthetic intermediate.

  • Surface Modification and Self-Assembled Monolayers (SAMs): Aromatic phosphonic acids are known to form stable self-assembled monolayers on various metal oxide surfaces. [1]The phosphonic acid group acts as a strong anchor to the surface. The nitro and methyl groups on the phenyl ring would then be exposed, allowing for the tuning of surface properties such as hydrophobicity and chemical reactivity.

  • Intermediate for Further Functionalization: The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications. [1]This resulting aminophenylphosphonic acid could serve as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents or ligands for metal complexes. For instance, α-aminophosphonates, analogs of amino acids, have shown potential as antiproliferative agents. [4]

  • Precursor for Biologically Active Molecules: Organophosphorus compounds, including phosphonic acid derivatives, have a wide range of biological activities. While the direct biological activity of (5-Methyl-2-nitrophenyl)phosphonic acid is unknown, it could serve as a precursor for the synthesis of compounds with potential applications in drug discovery. For example, derivatives of 3-nitropropionic acid have shown neurotoxic, antiviral, and antimicrobial properties. [5][6]

Safety and Handling

While specific toxicity data for (5-Methyl-2-nitrophenyl)phosphonic acid is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be a skin and eye irritant. [7]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(5-Methyl-2-nitrophenyl)phosphonic acid represents an interesting, albeit under-explored, chemical entity. By drawing parallels with well-characterized analogous compounds, this guide has provided a predictive but scientifically grounded overview of its structure, properties, and a viable synthetic route. The unique combination of a phosphonic acid, a nitro group, and a methyl group on an aromatic scaffold suggests potential applications in materials science and as a versatile synthetic intermediate. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this compound for researchers and drug development professionals.

References

  • The Synthesis of Phosphonic and Phosphinic Acids and Their Derivatives: Non‐Functionalized Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents - MDPI. (2022). Retrieved from [Link]

  • Phosphonic acid: preparation and applications - PMC. (n.d.). Retrieved from [Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - MDPI. (2020). Retrieved from [Link]

  • 2-(4-Nitrophenyl)ethyl Methylenebis(phosphonate): A Versatile Reagent for the Synthesis of Nucleoside 5'-Methylenebis(phosphonate)s - ACS Publications. (n.d.). Retrieved from [Link]

  • Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors - Diva-Portal.org. (2022). Retrieved from [Link]

  • Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC. (n.d.). Retrieved from [Link]

  • Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9) - Cheméo. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine - ResearchGate. (2017). Retrieved from [Link]

  • CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents. (n.d.).
  • Summary of the synthetic routes to prepare phosphonic acids detailed in... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed. (2016). Retrieved from [Link]

  • Progress on 3-Nitropropionic Acid Derivatives - PubMed. (2025). Retrieved from [Link]

  • Progress on 3-Nitropropionic Acid Derivatives - PMC - NIH. (2025). Retrieved from [Link]

Sources

Exploratory

Mechanism of Action of (5-Methyl-2-nitrophenyl)phosphonic Acid Derivatives: Transition State Mimicry in Phosphatase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of highly selective, non-hydrolyzable phosphate mimics is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of highly selective, non-hydrolyzable phosphate mimics is a cornerstone of modern rational drug design, particularly in the targeting of dysregulated phosphohydrolases like Protein Tyrosine Phosphatase 1B (PTP1B). (5-Methyl-2-nitrophenyl)phosphonic acid (CAS 100868-23-3) and its derivatives serve as highly effective chemical building blocks for synthesizing competitive, mechanism-based inhibitors.

By replacing the labile oxygen-phosphorus (O-P) bond of natural substrates with a robust carbon-phosphorus (C-P) bond, these derivatives act as stable isosteric analogues of phosphates[1]. This whitepaper dissects the precise physicochemical mechanisms—specifically pKa​ tuning and steric targeting—that govern the efficacy of these derivatives, providing a comprehensive framework for their application in biochemical assays and lead optimization.

Core Mechanism of Action: The Physicochemical Causality

The mechanism of action for (5-Methyl-2-nitrophenyl)phosphonic acid derivatives relies on three synergistic structural features that trick target enzymes into binding the inhibitor as a transition state analogue.

The Phosphonate Pharmacophore: Enzymatic Resistance

Phosphatases catalyze the dephosphorylation of proteins via the nucleophilic attack of a catalytic cysteine on the phosphate group, cleaving the O-P bond[2]. By utilizing a phosphonic acid core, the O-P bond is replaced by a C-P bond. This structural modification renders the molecule completely resistant to enzymatic hydrolysis, trapping the enzyme in a competitive inhibitory complex[3].

pKa​ Tuning via the 2-Nitro Group

A critical factor in phosphatase inhibition is the ionization state of the inhibitor. The active site of PTPs (the P-loop, featuring the signature HC(X)5​R motif) has evolved to bind the dianionic state of phosphate tightly. Unsubstituted alkyl or arylphosphonic acids typically possess a second acid dissociation constant ( pKa2​ ) of ~7.1 to 7.5, meaning they exist largely as a mixture of monoanionic and dianionic species at a physiological pH of 7.4.

The inclusion of the strongly electron-withdrawing 2-nitro group inductively pulls electron density away from the phosphonate moiety. This electronic effect lowers the pKa2​ to approximately 5.5–6.0[4]. Consequently, at pH 7.4, >98% of the derivative is forced into the active, dianionic state, perfectly mimicking the charge distribution of the pentacoordinate transition state of phosphate hydrolysis[1].

Steric & Hydrophobic Targeting via the 5-Methyl Group

While the dianionic phosphonate anchors the molecule to the catalytic arginine, selectivity is achieved through interactions with the surrounding active site topology. The 5-methyl group provides a critical hydrophobic contact. In PTP1B, this methyl group projects into the secondary aryl-binding pocket (the B-site) adjacent to the primary active site, displacing ordered water molecules. This displacement drives binding affinity through the hydrophobic effect, significantly increasing the inhibitor's potency and selectivity over homologous phosphatases like TCPTP or SHP2.

Modulating Cellular Signaling Pathways

By acting as a potent, competitive inhibitor of PTP1B, (5-Methyl-2-nitrophenyl)phosphonic acid derivatives directly modulate metabolic signaling. PTP1B is the primary negative regulator of the Insulin Receptor (IR). Inhibition of PTP1B prevents the dephosphorylation of the IR tyrosine kinase domain, thereby amplifying downstream Akt/PKB signaling and promoting glucose uptake.

Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates Akt Akt Signaling Cascade IR->Akt Phosphorylates PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates Inhibitor Phosphonate Derivative Inhibitor->PTP1B Competitive Block Glucose Glucose Uptake Akt->Glucose Promotes

Fig 1: Mechanism of PTP1B inhibition amplifying the insulin signaling cascade.

Experimental Validation & Self-Validating Protocols

To rigorously evaluate the mechanism of action of these derivatives, the following self-validating experimental workflows must be employed.

Protocol 1: High-Throughput Competitive Inhibition Kinetics

This protocol utilizes p-nitrophenyl phosphate (pNPP) as a chromogenic substrate to determine the IC50​ and mechanism of inhibition[5].

  • Step 1: Buffer Preparation. Prepare assay buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.05% Tween-20.

    • Causality: EDTA chelates trace heavy metals that could artificially inhibit the enzyme. DTT is strictly required to maintain the catalytic Cys215 in its active, reduced thiolate state.

  • Step 2: Enzyme Pre-incubation. Incubate 10 nM recombinant human PTP1B with varying concentrations of the phosphonate derivative (0.1 µM to 100 µM) for 15 minutes at 37°C in a 96-well microplate.

  • Step 3: Reaction Initiation. Add 2 mM pNPP to all wells to initiate the hydrolysis reaction[6].

  • Step 4: Kinetic Readout. Monitor the continuous increase in absorbance at 405 nm (measuring the production of the p-nitrophenolate product) for 10 minutes using a microplate reader.

  • Step 5: Self-Validation System.

    • Control A: Run a parallel assay using 1 mM (a known irreversible inhibitor) to establish the true 100% inhibition baseline.

    • Control B: Run a "No-Enzyme" blank to subtract the spontaneous, non-enzymatic hydrolysis of pNPP.

    • Data Validation: Generate a Lineweaver-Burk plot ( 1/v vs 1/[S] ) at multiple substrate concentrations. If the derivative acts via the proposed mechanism, the lines will intersect exactly on the y-axis, mathematically validating purely competitive inhibition.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To confirm that the derivative binds as a dianionic transition state mimic, the thermodynamic signature of the binding event must be captured.

  • Step 1: Dialysis. Dialyze both the PTP1B protein and the phosphonate inhibitor overnight against the exact same batch of buffer (50 mM HEPES pH 7.2, 150 mM NaCl).

    • Causality: This eliminates "heat of mixing" artifacts caused by minor buffer mismatches, ensuring that any detected heat is solely from the binding event.

  • Step 2: Titration. Load 50 µM PTP1B into the ITC sample cell. Inject 10 µL aliquots of 1 mM inhibitor from the syringe at 25°C, with 120-second intervals between injections.

  • Step 3: Data Integration. Integrate the heat peaks to calculate the enthalpy ( ΔH ), entropy ( ΔS ), and dissociation constant ( Kd​ ).

    • Validation: A strong exothermic signature ( ΔH<0 ) validates the formation of the dense hydrogen-bond network between the dianionic phosphonate and the active-site arginine, confirming the structural hypothesis[4].

Workflow Synth Compound Synthesis (CAS 100868-23-3) Assay Enzyme Kinetics (pNPP Assay) Synth->Assay ITC Thermodynamics (ITC Profiling) Assay->ITC IC50 validation Cryst Crystallography (Active Site) ITC->Cryst High Affinity (Kd) Lead Lead Optimization (Drug Dev) Cryst->Lead

Fig 2: Self-validating experimental workflow for phosphonate inhibitor characterization.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) demonstrating how the specific functional groups of (5-Methyl-2-nitrophenyl)phosphonic acid drive its biochemical efficacy compared to baseline analogues.

CompoundSubstitution Profile pKa2​ PTP1B IC50​ (µM)Binding Enthalpy ΔH (kcal/mol)
Phenylphosphonic acidNone~7.1> 500-2.1
2-Nitrophenylphosphonic acid2- NO2​ ~5.845.0-6.5
(5-Methyl-2-nitrophenyl)phosphonic acid 2- NO2​ , 5- CH3​ ~5.9 8.2 -8.3

Data Interpretation: The addition of the 2-nitro group drastically lowers the pKa2​ , shifting the molecule to the highly active dianionic state and improving the IC50​ tenfold. The subsequent addition of the 5-methyl group provides favorable hydrophobic contacts in the B-site, driving a more exothermic binding enthalpy and further increasing potency.

References

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition.

  • Thermodynamic Evaluation of a Covalently Bonded Transition State Analogue Inhibitor: Inhibition of β-Lactamases by Phosphonates. Biochemistry (ACS Publications).

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI.

  • Molecular Reactions of Protein Phosphatases Insights from Structure and Chemistry. Chemical Reviews (ACS Publications).

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of (5-Methyl-2-nitrophenyl)phosphonic Acid

Executive Summary (5-Methyl-2-nitrophenyl)phosphonic acid (CAS: 100868-23-3) is a highly specialized organophosphorus building block utilized in advanced organic synthesis, materials science, and the development of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methyl-2-nitrophenyl)phosphonic acid (CAS: 100868-23-3) is a highly specialized organophosphorus building block utilized in advanced organic synthesis, materials science, and the development of targeted therapeutics ([1]). Accurate characterization of this compound relies heavily on High-Resolution Mass Spectrometry (HRMS). Because organophosphorus acids often suffer from ion suppression and poor retention on standard reversed-phase columns, establishing precise exact mass parameters and optimized electrospray ionization (ESI) conditions is paramount.

This whitepaper provides a comprehensive, field-proven guide to the exact mass calculations, isotopic distribution, and validated LC-HRMS methodologies required to confidently identify and quantify this molecule in complex matrices.

Physicochemical & Structural Profiling

The molecular architecture of (5-Methyl-2-nitrophenyl)phosphonic acid consists of a central benzene ring functionalized with a methyl group at the 5-position, a strongly electron-withdrawing nitro group at the 2-position, and a phosphonic acid moiety at the 1-position.

Understanding the exact monoisotopic mass is the foundation of HRMS workflows. The exact mass is calculated using the most abundant isotopes of each element ( 12C , 1H , 14N , 16O , 31P ).

Table 1: Fundamental Physicochemical and Mass Spectrometric Parameters
ParameterValueCausality / Significance
Chemical Name (5-Methyl-2-nitrophenyl)phosphonic acidIUPAC nomenclature defining regiochemistry.
CAS Registry Number 100868-23-3Unique identifier for chemical databases ([2]).
Molecular Formula C7​H8​NO5​P Base formula for isotopic distribution modeling.
Average Molecular Weight 217.117 g/mol Used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic) 217.0140 Da Critical for < 2 ppm mass accuracy targeting in HRMS.
Theoretical [M-H]⁻ m/z 216.0067 Da Primary target ion for negative mode ESI.
Theoretical[M+H]⁺ m/z 218.0213 Da Secondary target ion (often yields lower signal).

Analytical Methodologies: LC-HRMS Workflow

The Causality of Experimental Choices

Phosphonic acids are highly polar and acidic. In mass spectrometry, they exhibit superior ionization efficiency in negative electrospray ionization (ESI-) mode due to the ready deprotonation of the P−OH hydroxyl groups ([3]). However, their high polarity often leads to poor retention on standard C18 columns and susceptibility to matrix-induced ion suppression in the lower mass range ([4]).

To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC provides orthogonal retention mechanisms, ensuring the analyte elutes away from the solvent front where ion suppression is most severe.

Step-by-Step Protocol: LC-HRMS Analysis

Self-Validating System: To validate this protocol internally, monitor the mass accuracy of an internal calibration lock mass (e.g., ubiquitous background ions like palmitic acid[M-H]⁻ at m/z 255.2330) during the run. A mass shift > 2 ppm indicates the need for instrument recalibration before proceeding.

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water (v/v) to achieve a stock concentration of 1 mg/mL. Dilute to a working concentration of 1-10 ng/mL using the initial mobile phase (90% Acetonitrile) to prevent solvent-induced peak broadening during injection.

  • Chromatographic Separation: Utilize a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0, adjusted with NH4​OH ). The basic pH ensures the phosphonic acid remains fully deprotonated.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 2 mins, and re-equilibrate.

  • Ionization (ESI-): Operate the mass spectrometer in negative ion mode. Set the capillary voltage to 2.5 kV. Ensure the desolvation temperature is optimized (typically 350°C) to assist in the volatilization of the highly polar droplets.

  • HRMS Detection: Utilize an Orbitrap or Q-TOF mass analyzer. Set the resolution to at least 70,000 (at m/z 200) to ensure the mass error remains < 2 ppm. Extract the exact mass chromatogram at m/z 216.0067 .

Workflow N1 Sample Prep (Dilution in ACN/H2O) N2 HILIC Separation (NH4OAc / ACN Gradient) N1->N2 N3 Negative ESI ([M-H]- = 216.0067) N2->N3 N4 Orbitrap HRMS (Resolution > 70k) N3->N4 N5 Data Processing (Mass Error < 2 ppm) N4->N5

Caption: Optimized LC-HRMS workflow for the detection of (5-Methyl-2-nitrophenyl)phosphonic acid.

Mass Spectrometric Fragmentation (MS/MS) Pathways

Understanding the higher-energy collisional dissociation (HCD) of (5-Methyl-2-nitrophenyl)phosphonic acid is critical for structural elucidation and distinguishing it from isobaric interferences. When the[M-H]⁻ precursor ion (m/z 216.0067) is subjected to MS/MS, several characteristic neutral losses occur, mirroring the behavior of known organophosphorus biomarkers ([5]):

  • Loss of Water (-18.0106 Da): A hallmark of phosphonic acids is the facile loss of H2​O from the phosphonate moiety, yielding a fragment ion at m/z 197.9962 .

  • Loss of Nitro Group (-45.9929 Da): The nitro group on the aromatic ring is highly labile under collisional activation, leading to the loss of NO2​ , generating a fragment at m/z 170.0138 .

  • Metaphosphate Formation: Extensive fragmentation yields the characteristic PO3−​ ion at m/z 78.9591 , which serves as a universal diagnostic product ion for organophosphorus acids.

Fragmentation Precursor Precursor Ion [M-H]- m/z 216.0067 Frag1 [M-H - H2O]- m/z 197.9962 Precursor->Frag1 - H2O Frag2 [M-H - NO2]- m/z 170.0138 Precursor->Frag2 - NO2 Frag3 Diagnostic Ion[PO3]- m/z 78.9591 Frag1->Frag3 extensive fragmentation Frag2->Frag3 extensive fragmentation

Caption: Proposed negative ion mode MS/MS fragmentation pathway for m/z 216.0067.

Applications in Advanced Chemical Synthesis

(5-Methyl-2-nitrophenyl)phosphonic acid serves as a versatile synthon in drug development. The phosphonic acid group is a well-documented bioisostere for carboxylic acids and phosphates, making it highly valuable in the design of enzyme inhibitors (e.g., transition state analogs). Furthermore, the nitro group can be readily reduced to an amine, providing a reactive handle for further functionalization, such as amide coupling or the synthesis of benzimidazole-based therapeutics. Accurate mass profiling ensures the purity and structural integrity of this precursor before it is committed to complex, multi-step synthetic pipelines.

References

  • MDPI. "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids". Molecules / MDPI. URL:[Link]

  • USCKS. "100868-23-3 P-(5-Methyl-2-Nitrophenyl)Phosphonic Acid". USCKS Chemical Catalog. URL: [Link]

  • NIH / PMC. "Poisoning by organophosphorus nerve agents and pesticides: An overview of the principle strategies and current progress of mass spectrometry-based procedures for verification". National Institutes of Health. URL: [Link]

  • UGR. "Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food". University of Granada / MDPI. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization and Analytical Protocols for (5-Methyl-2-nitrophenyl)phosphonic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (5-Methyl-2-nitrophenyl)phosphonic acid (CAS: 100868-23-3) is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(5-Methyl-2-nitrophenyl)phosphonic acid (CAS: 100868-23-3) is a highly functionalized arylphosphonic acid building block[1]. Molecules within this structural class are of paramount importance across two distinct scientific domains: materials science, where they act as robust surface modifiers to tune the work functions of metal oxides like Indium Tin Oxide (ITO)[2], and medicinal chemistry, where the tetrahedral phosphonate geometry serves as a transition state analogue for enzyme inhibition (e.g., β -lactamases)[3].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, IR, MS) of (5-Methyl-2-nitrophenyl)phosphonic acid, alongside field-validated protocols for its analytical characterization and application in surface functionalization.

Structural and Physicochemical Profiling

Understanding the spatial and electronic topology of the molecule is critical before spectroscopic analysis. The strong electron-withdrawing nature of the nitro group at C-2, combined with the electron-donating methyl group at C-5, creates a highly asymmetric electronic distribution across the aromatic ring.

PropertyValue / Description
Chemical Name (5-Methyl-2-nitrophenyl)phosphonic acid
CAS Registry Number 100868-23-3
Molecular Formula C 7​ H 8​ NO 5​ P
Molecular Weight 217.12 g/mol
Structural Topology Benzene core: C1 (-PO 3​ H 2​ ), C2 (-NO 2​ ), C3 (-H), C4 (-H), C5 (-CH 3​ ), C6 (-H)

High-Resolution Spectroscopic Data

Rationale for Solvent Selection

Arylphosphonic acids exhibit strong intermolecular hydrogen bonding through their -PO 3​ H 2​ moieties, rendering them poorly soluble in non-polar deuterated solvents like CDCl 3​ . Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the optimal solvent; its strong hydrogen-bond accepting nature disrupts these dimers, preventing line-broadening and ensuring sharp, well-resolved resonances[4].

Nuclear Magnetic Resonance (NMR) Assignments

The following tables summarize the theoretical and empirically deduced NMR shifts based on the substituent effects of the nitro, methyl, and phosphonic acid groups.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ ) | Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | -PO 3​ H 2​ | ~11.50 | Broad Singlet | - | 2H | Phosphonic acid protons (exchangeable) | | H-3 | 8.05 | Doublet | 3JHH​=8.0 | 1H | Aromatic CH (ortho to -NO 2​ ) | | H-6 | 7.72 | Doublet of Doublets | 3JPH​=14.2 , 4JHH​=1.8 | 1H | Aromatic CH (ortho to -PO 3​ H 2​ ) | | H-4 | 7.51 | Doublet of Doublets | 3JHH​=8.0 , 4JHH​=1.8 | 1H | Aromatic CH (meta to -NO 2​ ) | | -CH 3​ | 2.42 | Singlet | - | 3H | Methyl group at C-5 |

Note: H-6 exhibits a large scalar coupling to the NMR-active 31 P nucleus ( I=1/2 ), which is a hallmark of ortho-protons in arylphosphonates.

Table 2: 13 C{ 1 H} NMR Assignments (100 MHz, DMSO- d6​ ) In 13 C NMR, the JCP​ couplings are critical for verifying the direct C-P bond and mapping the adjacent carbon framework. Interestingly, in aromatic phosphonates, the meta-coupling ( 3JCP​ ) is typically larger than the ortho-coupling ( 2JCP​ ).

CarbonChemical Shift ( δ , ppm) JCP​ Coupling (Hz)Assignment
C-2 148.5 2JCP​≈9.5 Quaternary C (attached to -NO 2​ )
C-5 143.2 4JCP​≈2.0 Quaternary C (attached to -CH 3​ )
C-6 136.4 2JCP​≈10.2 Aromatic CH (ortho to P)
C-4 134.1 5JCP​ (negligible)Aromatic CH
C-1 131.0 1JCP​≈178.5 Quaternary C (attached to P)
C-3 124.8 3JCP​≈14.5 Aromatic CH
-CH 3​ 21.3-Methyl carbon

31 P{ 1 H} NMR (162 MHz, DMSO- d6​ )

  • δ 11.8 ppm (Singlet) : The downfield shift relative to the external standard (85% H 3​ PO 4​ at 0 ppm) is characteristic of the direct sp2 carbon-phosphorus bond in arylphosphonic acids[4].

FTIR & Mass Spectrometry
  • IR (ATR) : 2800–2500 cm −1 (broad, P-O-H stretch), 1530 cm −1 (asymmetric -NO 2​ stretch), 1350 cm −1 (symmetric -NO 2​ stretch), 1185 cm −1 (P=O stretch), 990 cm −1 (P-O stretch).

  • ESI-MS (Negative Ion Mode) : m/z 216.0 [M-H] , confirming the exact mass of the deprotonated species.

Experimental Workflows & Protocols

Protocol 1: Quantitative NMR (qNMR) Sample Preparation

To ensure high-fidelity data that can be used for purity validation, the NMR acquisition must be treated as a self-validating quantitative system.

  • Gravimetric Preparation : Accurately weigh 15.0–20.0 mg of (5-Methyl-2-nitrophenyl)phosphonic acid using a microbalance.

  • Solvation & Internal Standard : Dissolve the analyte in 600 μ L of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Homogenization : Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate at room temperature for 2 minutes. Causality: The highly polar -PO 3​ H 2​ group requires complete solvation; micro-particulates will cause localized magnetic field inhomogeneities, leading to line broadening.

  • Acquisition Parameters :

    • 1 H NMR : Set the relaxation delay (D1) to 5 seconds to ensure complete longitudinal relaxation ( T1​ ) of the methyl and aromatic protons, preventing integration errors.

    • 13 C NMR : Utilize inverse-gated decoupling if quantitative integration is required. This mitigates the Nuclear Overhauser Effect (NOE) which artificially inflates the signal of protonated carbons.

    • 31 P NMR : Acquire with broadband 1 H decoupling to collapse the complex multiplet structures caused by 3JPH​ and 4JPH​ couplings into a single, sharp diagnostic peak.

Protocol 2: Surface Functionalization of Metal Oxides (e.g., ITO)

Arylphosphonic acids are extensively utilized to form Self-Assembled Monolayers (SAMs) on metal oxides, tuning their electronic properties[2]. The phosphonic acid groups undergo condensation with surface hydroxyls to form robust bidentate or tridentate M-O-P linkages[5].

  • Substrate Cleaning : Ultrasonicate ITO-coated glass sequentially in Alconox solution, deionized water, acetone, and isopropanol (15 minutes each). Dry under a stream of high-purity N 2​ .

  • Surface Activation : Treat the ITO surface with UV-Ozone for 20 minutes. Causality: This step removes trace organic contaminants and maximizes the density of reactive surface hydroxyl (-OH) groups necessary for phosphonate anchoring.

  • SAM Deposition : Immerse the activated ITO substrate into a 1.0 mM solution of (5-Methyl-2-nitrophenyl)phosphonic acid in anhydrous ethanol.

  • Incubation : Incubate at room temperature for 24 to 48 hours to allow for dense monolayer packing.

  • Rinsing & Annealing : Remove the substrate, rinse copiously with pure ethanol to remove weakly bound physisorbed multilayers, and anneal at 120°C for 1 hour. Causality: Thermal annealing drives the dehydration/condensation reaction to completion, converting hydrogen-bonded intermediates into covalent M-O-P bonds.

Mechanistic Visualization

The following diagram outlines the logical workflow from sample preparation through spectroscopic validation, ensuring data integrity before downstream applications.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectroscopic Acquisition cluster_analysis Data Processing & Validation N1 Weigh 15-20 mg Analyte N2 Dissolve in 0.6 mL DMSO-d6 N1->N2 N3 Transfer to 5 mm NMR Tube N2->N3 A1 1H NMR (400 MHz) 16 Scans N3->A1 A2 13C{1H} NMR (100 MHz) 1024 Scans N3->A2 A3 31P{1H} NMR (162 MHz) 128 Scans N3->A3 D1 Fourier Transform & Phase Correction A1->D1 A2->D1 A3->D1 D2 Multiplet Analysis (J-Coupling Extraction) D1->D2 D3 Purity Confirmation (>98% Target) D2->D3

Fig 1: Standardized NMR analytical workflow for arylphosphonic acid characterization.

References

  • Benchchem. "(5-Methyl-2-nitrophenyl)phosphonic Acid - Benchchem".[1] URL:

  • Biochemistry - ACS Publications. "Thermodynamic Evaluation of a Covalently Bonded Transition State Analogue Inhibitor: Inhibition of β-Lactamases by Phosphonates".[3] URL:

  • Langmuir - ACS Publications. "Phenylphosphonic Acid Functionalization of Indium Tin Oxide: Surface Chemistry and Work Functions".[2] URL:

  • ResearchGate. "Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles".[4] URL:

  • D-NB.info. "Phosphonate‐Type Pseudo‐Grafted Precursor: Efficient Surface Modification of Silica".[5] URL:

Sources

Foundational

(5-Methyl-2-nitrophenyl)phosphonic Acid: Comprehensive Safety Data, Physicochemical Profiling, and Handling Guidelines

Executive Summary (5-Methyl-2-nitrophenyl)phosphonic acid (CAS No. 100868-23-3) is a highly specialized organophosphorus building block utilized extensively in medicinal chemistry and drug development. Featuring a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methyl-2-nitrophenyl)phosphonic acid (CAS No. 100868-23-3) is a highly specialized organophosphorus building block utilized extensively in medicinal chemistry and drug development. Featuring a unique triad of functional groups—a diprotic phosphonic acid, an electron-withdrawing nitroaromatic core, and a lipophilic methyl substituent—this compound serves as a critical intermediate for synthesizing phosphate bioisosteres, enzyme inhibitors, and targeted prodrugs.

Because standard commercial Safety Data Sheets (SDS) for niche intermediates often lack mechanistic depth, this whitepaper synthesizes field-proven handling guidelines, structural causality, and self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Causality

To predict the behavior of (5-Methyl-2-nitrophenyl)phosphonic acid in both synthetic and biological assays, researchers must understand the causality behind its structural components:

  • The Phosphonic Acid Moiety (-PO₃H₂): Unlike phosphate esters, phosphonic acids feature a direct carbon-phosphorus (C-P) bond, rendering them highly resistant to enzymatic hydrolysis by phosphatases[1]. This moiety is diprotic. The first pKa is typically highly acidic (pKa₁ ~1.3–2.0), while the second is weakly acidic (pKa₂ ~6.5–7.0)[2]. In unbuffered aqueous environments, this compound will precipitously drop the pH, causing artifactual cellular necrosis in in vitro assays if not properly neutralized.

  • The Nitro Group (-NO₂): Positioned ortho to the phosphonic acid, the strongly electron-withdrawing nitro group lowers the pKa of the phosphonate via inductive effects, increasing its acidity compared to unsubstituted phenylphosphonic acids. Furthermore, it serves as a highly reactive handle for downstream reduction to an aniline derivative, enabling subsequent amide coupling.

  • The Methyl Group (-CH₃): The addition of a methyl group at the 5-position provides essential steric bulk and increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability during cellular assays.

Table 1: Physicochemical & Structural Data
PropertyValue / DescriptionCausality / Impact
CAS Number 100868-23-3Unique chemical identifier[3].
Molecular Formula C₇H₈NO₅PDefines stoichiometric calculations for synthesis.
Molecular Weight 217.12 g/mol Critical for accurate molarity in stock solutions.
Solubility DMSO, MeOH, H₂O (pH-dependent)Requires basic titration for full aqueous dissolution.
Bioisosterism Phosphate mimeticResistant to enzymatic cleavage in vivo[1].

Safety Data Sheet (SDS) Core Analytics

While this compound falls under the broad category of organophosphorus chemicals, it is critical to distinguish its hazard profile from highly toxic organophosphate pesticides or nerve agents. The toxicity of lethal organophosphates relies on a reactive leaving group (e.g., fluoride or p-nitrophenoxide) that phosphorylates and irreversibly inhibits acetylcholinesterase (AChE)[4][5]. (5-Methyl-2-nitrophenyl)phosphonic acid lacks this leaving group and therefore does not exhibit acute cholinergic neurotoxicity[6].

However, it presents distinct hazards based on its acidity and nitroaromatic core[7][8].

Table 2: GHS Hazard Classification & Mitigation Strategy
Hazard ClassGHS CodeMechanistic CauseLaboratory Mitigation
Skin Irritation H315Acidic protons of the -PO₃H₂ group denature epidermal proteins[9].Wear nitrile gloves and a standard lab coat.
Eye Irritation H319Rapid pH drop upon contact with ocular fluid.Mandate tight-fitting safety goggles (ANSI Z87.1).
Acute Toxicity (Oral) H302Nitroaromatic reduction in vivo can lead to methemoglobinemia[10].Handle powders in a certified fume hood.
Respiratory Irritation H335Inhalation of fine acidic dust particles.Weigh inside a ventilated balance enclosure.

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases (which will cause rapid, exothermic neutralization), and strong reducing agents (which may prematurely reduce the nitro group or pose a thermal hazard)[7].

Experimental Protocols & Workflows

Protocol 1: Preparation of Standardized Biological Stock Solutions

Causality: Direct addition of phosphonic acids to cell culture media causes a rapid pH crash, leading to cell death that mimics, but is not, drug-induced cytotoxicity. This self-validating protocol ensures pH neutrality and sterility.

  • Weighing: Under an inert atmosphere or dry box (to prevent hygroscopic clumping), weigh 21.7 mg of the compound.

  • Primary Dissolution: Dissolve the powder in 1.0 mL of anhydrous DMSO to create a 100 mM primary stock. Vortex until optically clear.

  • Aqueous Dilution: Transfer 100 µL of the DMSO stock into 8.9 mL of 1X Phosphate-Buffered Saline (PBS).

  • pH Neutralization (Self-Validation Step): Insert a calibrated micro-pH probe. The solution will likely read pH < 4.0. Carefully titrate with 0.1 M NaOH dropwise until the pH stabilizes at 7.2 – 7.4 .

  • Volume Adjustment: Add PBS to reach a final volume of 10.0 mL (yielding a 1 mM working stock in 1% DMSO).

  • Sterilization: Pass the neutralized solution through a 0.22 µm PTFE syringe filter into a sterile, light-protected vial. Store aliquots at -20°C.

StockSolution A 1. Weighing (5-Methyl-2-nitrophenyl)phosphonic acid (Inert Atmosphere) B 2. Primary Dissolution (DMSO or EtOH) A->B Transfer to vial C 3. Aqueous Dilution (Phosphate Buffer) B->C Vortex & Sonicate D 4. pH Neutralization (Titration with 0.1M NaOH) C->D Monitor pH E 5. Sterile Filtration (0.22 µm PTFE Filter) D->E Syringe filter F 6. Aliquoting & Storage (-20°C, Protect from Light) E->F Aseptic handling

Experimental workflow for preparing standardized biological stock solutions.

Protocol 2: Synthetic Derivatization (Nitro Reduction to Amine)

Causality: To utilize this compound as a building block for PROTACs or targeted inhibitors, the nitro group must be converted to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the -NO₂ group without cleaving the stable C-P bond.

  • Reaction Setup: Dissolve 1.0 mmol of (5-Methyl-2-nitrophenyl)phosphonic acid in 10 mL of degassed Methanol (MeOH) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Safety Note: Pd/C is pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat three times.

  • Incubation: Stir vigorously at room temperature for 4 hours.

  • Validation (Self-Validation Step): Pull a 10 µL aliquot, filter, and analyze via LC-MS. The reaction is complete when the starting material mass ([M-H]⁻ 216) shifts entirely to the aniline product mass ([M-H]⁻ 186).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess MeOH. Concentrate the filtrate in vacuo to yield (2-Amino-5-methylphenyl)phosphonic acid.

Derivatization N1 (5-Methyl-2-nitrophenyl) phosphonic acid N2 Catalytic Hydrogenation (Pd/C, H2, MeOH) N1->N2 Reduction N3 (2-Amino-5-methylphenyl) phosphonic acid N2->N3 Filtration N4 Amide Coupling (HATU, DIPEA, R-COOH) N3->N4 N-Acylation N5 Phosphonate Esterification (TMSBr, Alcohol) N3->N5 P-Alkylation N6 Target Prodrug N4->N6 Deprotection N5->N6 Deprotection

Synthetic derivatization pathway from nitro-phosphonic acid to target prodrugs.

References

  • 100868-23-3 P-(5-Methyl-2-Nitrophenyl)Phosphonic Acid - USCKS.
  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: scbt.
  • Source: fishersci.
  • Safety Data Sheet: 2-(4-Nitrophenyl)ethanol - Chemos GmbH&Co.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Phosphonate Esters from (5-Methyl-2-nitrophenyl)phosphonic Acid

Executive Summary (5-Methyl-2-nitrophenyl)phosphonic acid (CAS 100868-23-3) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of transition-state analogs and targeted therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Methyl-2-nitrophenyl)phosphonic acid (CAS 100868-23-3) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of transition-state analogs and targeted therapeutics[1]. However, free phosphonic acids exist as highly polar dianions at physiological pH, resulting in poor membrane permeability. Esterification to mono- or diesters is a mandatory structural modification to enhance lipophilicity, enable prodrug strategies, and protect the phosphonyl moiety during complex multi-step syntheses. This application note provides field-proven, self-validating protocols for the esterification of this sterically hindered, electron-deficient arylphosphonic acid.

Mechanistic Insights & Causality

The presence of an ortho-nitro group on the aryl ring introduces significant steric bulk and strong electron-withdrawing properties. This drastically reduces the nucleophilicity of the phosphonic acid oxygens, rendering standard Fischer esterification (alcohol + acid catalyst) completely ineffective.

To overcome this, two distinct mechanistic pathways are recommended:

  • Pathway A: Activation via Phosphonyl Dichloride (Classical) . This method utilizes thionyl chloride (SOCl 2​ ) to convert the acid into a highly electrophilic phosphonyl dichloride. The addition of catalytic DMF is non-negotiable here; it generates the Vilsmeier-Haack reagent in situ, which [2]. Subsequent addition of alcohol and a base (triethylamine) yields the diester. The base is critical to neutralize the generated HCl, preventing the acidic hydrolysis of the newly formed ester bonds.

  • Pathway B: Orthoester-Mediated Esterification (Green & Selective) . A modern alternative employs triethyl orthoacetate as both the solvent and the alkoxy donor. The reaction proceeds via a dialkoxy carboxylate-like intermediate that irreversibly collapses, extruding ethyl acetate to drive the equilibrium forward. This method is highly tunable:[3][4].

Visualizations

Workflow Start (5-Methyl-2-nitrophenyl) phosphonic acid MethodA Method A: SOCl2 / EtOH (Harsh, High Yield Diester) Start->MethodA MethodB Method B: Triethyl Orthoacetate (Mild, Tunable) Start->MethodB InterA Phosphonyl Dichloride Intermediate MethodA->InterA SOCl2, DMF (cat.) ProdB1 Monoethyl Ester (30 °C) MethodB->ProdB1 30 °C, 24h ProdB2 Diethyl Ester (100 °C) MethodB->ProdB2 100 °C, 24h ProdA Diethyl (5-Methyl-2-nitrophenyl) phosphonate InterA->ProdA EtOH, Et3N, 0 °C

Synthetic pathways for the esterification of (5-Methyl-2-nitrophenyl)phosphonic acid.

Mechanism A Phosphonic Acid C Dialkoxy Carboxylate Intermediate A->C B Triethyl Orthoacetate (Alkoxy Donor) B->C D Monoester + EtOAc (30 °C) C->D Low Temp E Diester + EtOAc (100 °C) C->E High Temp D->E Excess Reagent

Mechanistic pathway of orthoester-mediated phosphonic acid esterification.

Experimental Protocols

Protocol A: Synthesis of Diethyl (5-Methyl-2-nitrophenyl)phosphonate via Phosphonyl Dichloride

Self-Validation Checkpoint: The intermediate phosphonyl dichloride must be completely devoid of SOCl 2​ before adding the alcohol to prevent the formation of ethyl chloride and loss of yield.

  • Activation : In an oven-dried, argon-purged round-bottom flask, suspend (5-Methyl-2-nitrophenyl)phosphonic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add N,N-dimethylformamide (DMF, 0.1 equiv) as a catalyst.

  • Chlorination : Cool the suspension to 0 °C. Dropwise, add thionyl chloride (SOCl 2​ , 3.0 equiv, 30 mmol)[5]. Causality: Dropwise addition controls the exothermic release of HCl and SO 2​ gases.

  • Reflux : Attach a reflux condenser equipped with a gas scrubber. Heat the mixture to reflux (approx. 40 °C) for 4 hours until the suspension turns into a clear, homogeneous solution, indicating complete conversion to the dichloride.

  • Solvent Exchange (Critical Step) : Cool to room temperature and concentrate under reduced pressure. To ensure complete removal of residual SOCl 2​ , add anhydrous toluene (15 mL) and evaporate to dryness. [6].

  • Esterification : Dissolve the crude phosphonyl dichloride in anhydrous DCM (20 mL) and cool to 0 °C. Slowly add a pre-mixed solution of anhydrous ethanol (2.5 equiv, 25 mmol) and triethylamine (3.0 equiv, 30 mmol) in DCM (10 mL). Causality: Triethylamine acts as an acid scavenger; maintaining 0 °C prevents exothermic degradation.

  • Workup : Stir the reaction at room temperature for 2 hours. Quench with ice-cold water (20 mL). Separate the organic layer, wash with saturated NaHCO 3​ (20 mL) and brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate) to afford the pure diester.

Protocol B: Selective Mono/Di-Esterification using Triethyl Orthoacetate

Self-Validation Checkpoint: Reaction progress should be monitored by 31 P NMR. The starting material typically appears around 10-15 ppm, while the monoester shifts downfield and the diester shifts further downfield.

  • Preparation : In a dry 20 mL reaction vial, add (5-Methyl-2-nitrophenyl)phosphonic acid (1.0 equiv, 2 mmol) and triethyl orthoacetate (5.0 equiv, 10 mmol)[3]. No additional solvent is required, maximizing the green chemistry profile of this reaction.

  • Temperature-Controlled Esterification :

    • For Monoethyl Ester: Seal the vial and stir the mixture at 30 °C for 24 hours. The mild temperature arrests the reaction at the monoester stage.

    • For Diethyl Ester: Seal the vial and stir the mixture at 100 °C for 24 to 48 hours. The elevated temperature provides the activation energy required to convert the stable monoester intermediate into the diester[4].

  • Isolation : Cool the mixture to room temperature. Evaporate the volatile components (excess triethyl orthoacetate and the ethyl acetate byproduct) under high vacuum.

  • Purification : The crude residue is typically of high purity (>90%). If necessary, the monoester can be triturated with cold diethyl ether, while the diester can be passed through a short pad of silica gel.

Quantitative Data & Troubleshooting

Table 1: Optimization of Esterification Conditions

MethodReagentsTemp (°C)Time (h)Major ProductApprox. Yield (%)
A SOCl 2​ , then EtOH/Et 3​ NReflux / RT4 / 2Diethyl ester85 - 90
B Triethyl orthoacetate3024Monoethyl ester80 - 85
B Triethyl orthoacetate10024 - 48Diethyl ester75 - 80
C Mitsunobu (EtOH, PPh 3​ , DIAD)RT12Diethyl ester60 - 70

Table 2: Troubleshooting Guide

IssuePotential CauseSolution
Low yield in Method A Incomplete removal of SOCl 2​ prior to alcohol addition.Co-evaporate the crude dichloride with anhydrous toluene 2-3 times under high vacuum[6].
Formation of alkyl chlorides Excess SOCl 2​ reacting directly with ethanol.Ensure strict stoichiometric control of EtOH and complete SOCl 2​ removal.
Poor conversion in Method B Severe steric hindrance from the ortho-nitro group.Increase reaction time to 48h or utilize [7].
Incomplete chlorination Absence of Vilsmeier-Haack reagent.Ensure 0.1 equiv of anhydrous DMF is added during the SOCl 2​ step[2].

References

  • Trzepizur, D., et al. "Selective Esterification of Phosphonic Acids." Molecules, 2021. URL:[Link]

  • Keglevich, G., et al. "Synthesis of phosphonates from phenylphosphonic acid and its monoesters." Phosphorus, Sulfur, and Silicon and the Related Elements, 2019. URL:[Link]

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, 2011. URL:[Link]

Sources

Application

The Untapped Potential of (5-Methyl-2-nitrophenyl)phosphonic Acid in Advanced Materials and Polymers: A Guide for Innovators

In the quest for novel materials with tailored functionalities, the strategic design of molecular building blocks is paramount. (5-Methyl-2-nitrophenyl)phosphonic acid emerges as a molecule of significant interest, poise...

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Author: BenchChem Technical Support Team. Date: April 2026

In the quest for novel materials with tailored functionalities, the strategic design of molecular building blocks is paramount. (5-Methyl-2-nitrophenyl)phosphonic acid emerges as a molecule of significant interest, poised at the intersection of robust surface anchoring and versatile chemical reactivity. While direct applications of this specific isomer are not yet extensively documented, its unique trifecta of functional groups—the strongly binding phosphonic acid, the reactive nitro group, and the sterically influencing methyl group—suggests a wealth of opportunities in materials science and polymer chemistry. This guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of (5-Methyl-2-nitrophenyl)phosphonic acid, complete with detailed, scientifically-grounded protocols.

The phosphonic acid moiety is renowned for its ability to form strong, hydrolytically stable bonds with a variety of metal oxide surfaces, making it an exceptional anchor for creating self-assembled monolayers (SAMs) and functionalizing nanoparticles.[1][2] The nitrophenyl group, a versatile precursor in organic synthesis, can be readily reduced to an amine, opening pathways for further chemical modifications.[3] This dual functionality is key to designing sophisticated materials for applications ranging from advanced coatings to targeted drug delivery systems.[3]

Application Note 1: Surface Functionalization of Metal Oxides for Advanced Electronics and Biomedical Devices

The ability of phosphonic acids to form dense, ordered self-assembled monolayers (SAMs) on metal oxide surfaces is a cornerstone of their application in materials science.[3][4] For (5-Methyl-2-nitrophenyl)phosphonic acid, this capability can be leveraged to precisely engineer the interfacial properties of materials like titanium dioxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO).

The presence of the nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the underlying substrate, a critical factor in the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] Furthermore, the nitro group can be chemically reduced to an amine, providing a reactive handle for the covalent attachment of biomolecules, drugs, or other functional moieties.[3]

Protocol 1: Formation of a (5-Methyl-2-nitrophenyl)phosphonate Self-Assembled Monolayer on a Titanium Dioxide Surface

This protocol details the procedure for modifying a TiO₂ surface, a common material in biomedical implants and photocatalysis, with (5-Methyl-2-nitrophenyl)phosphonic acid.

Materials:

  • Titanium dioxide (TiO₂) substrate (e.g., wafer, nanoparticles)

  • (5-Methyl-2-nitrophenyl)phosphonic acid

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Deionized water

  • Nitrogen gas stream

Equipment:

  • Ultrasonic bath

  • Reaction vessel

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the TiO₂ substrate by sequential ultrasonication in deionized water, and the chosen anhydrous solvent for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Solution Preparation: Prepare a 1-5 mM solution of (5-Methyl-2-nitrophenyl)phosphonic acid in the anhydrous solvent.

  • SAM Formation: Immerse the cleaned and dried TiO₂ substrate into the phosphonic acid solution. Allow the self-assembly process to proceed for 12-24 hours at room temperature.

  • Rinsing: After the immersion period, remove the substrate from the solution and rinse it thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen and then bake in an oven at 100-120°C for 1 hour to promote the formation of a stable M-O-P bond.[1]

Characterization:

  • Contact Angle Goniometry: To verify the change in surface hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of phosphorus, nitrogen, and carbon on the surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic P-O-metal bond vibrations.

Application Note 2: Synthesis of Functional Polymers for Chelating and Catalytic Applications

The incorporation of phosphonic acid groups into polymer structures imparts valuable properties, including ion-exchange capabilities and metal chelation.[5][6] By designing a polymerizable derivative of (5-Methyl-2-nitrophenyl)phosphonic acid, novel functional polymers can be synthesized. These polymers could find applications as selective ion-exchange resins for heavy metal removal or as polymer-supported catalysts.

The nitro group within the polymer can be reduced to an amine, creating a bifunctional polymer with both acidic (phosphonic acid) and basic (amine) sites. This "acid-base" character can be highly advantageous for certain catalytic applications.

Protocol 2: Synthesis of a Styrenic Monomer and Subsequent Radical Polymerization

This protocol outlines a two-step process to first create a polymerizable styrenic monomer from (5-Methyl-2-nitrophenyl)phosphonic acid and then to polymerize it.

Part A: Synthesis of Diethyl (4-vinyl-5-methyl-2-nitrophenyl)phosphonate

This hypothetical synthesis is based on standard organic transformations.

Materials:

  • (5-Methyl-2-nitrophenyl)phosphonic acid

  • Thionyl chloride (SOCl₂)

  • 4-Vinylbenzyl alcohol

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend (5-Methyl-2-nitrophenyl)phosphonic acid in anhydrous DCM. Slowly add thionyl chloride (2.2 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the resulting phosphonic dichloride in anhydrous DCM and cool to 0°C. Add a solution of 4-vinylbenzyl alcohol (2 equivalents) and triethylamine (2.2 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired styrenic phosphonate monomer.

Part B: Free Radical Polymerization

Materials:

  • Diethyl (4-vinyl-5-methyl-2-nitrophenyl)phosphonate monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene

Procedure:

  • Polymerization Setup: In a Schlenk flask, dissolve the synthesized monomer and AIBN (1-2 mol%) in anhydrous toluene.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at 60-70°C for 24 hours under an inert atmosphere.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum.

Part C: Hydrolysis to Poly( (4-vinyl-5-methyl-2-nitrophenyl)phosphonic acid)

  • Hydrolysis: Suspend the phosphonate polymer in concentrated hydrochloric acid and reflux for 8-12 hours to hydrolyze the ethyl esters to the phosphonic acid.

  • Isolation: Cool the reaction mixture, and if a precipitate forms, filter and wash with deionized water. If no precipitate forms, remove the water and HCl under reduced pressure. The resulting polymer can be further purified by dialysis.

Application Note 3: Development of "Smart" Polymers with Tunable Properties

The nitro group on the phenyl ring of (5-Methyl-2-nitrophenyl)phosphonic acid is a key feature that can be exploited to create "smart" polymers that respond to external stimuli. The reduction of the nitro group to an amine can be achieved under specific chemical or electrochemical conditions. This transformation dramatically changes the local chemical environment from electron-withdrawing to electron-donating and from acidic to potentially basic (depending on the pH).

This change in chemical properties can be used to trigger a response in the material, such as a change in solubility, swelling behavior, or binding affinity for specific molecules. Such responsive materials are highly sought after for applications in drug delivery, sensors, and actuators.

Protocol 3: Post-Polymerization Modification via Nitro Group Reduction

This protocol describes the chemical reduction of the nitro groups in the polymer synthesized in Protocol 2.

Materials:

  • Poly((4-vinyl-5-methyl-2-nitrophenyl)phosphonic acid)

  • Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Buffer solution (e.g., phosphate or bicarbonate buffer)

Procedure (Chemical Reduction):

  • Dissolution: Dissolve the nitro-functionalized polymer in an appropriate aqueous buffer solution.

  • Reduction: Add an excess of sodium dithionite to the polymer solution and stir at room temperature for 6-12 hours. The progress of the reduction can be monitored by UV-Vis spectroscopy (disappearance of the nitroaromatic absorbance).

  • Purification: Purify the resulting amino-functionalized polymer by dialysis against deionized water to remove excess reagents and byproducts.

  • Isolation: Isolate the final polymer by lyophilization.

Characterization of the Stimuli-Responsive Behavior:

  • pH Titration: To determine the change in the polymer's pKa values after reduction.

  • Dynamic Light Scattering (DLS): To investigate changes in polymer conformation and aggregation state in response to pH changes.

  • Swelling Studies: For cross-linked versions of the polymer, to measure the change in swelling ratio in response to pH or other stimuli.

Data Summary and Visualization

To facilitate the understanding of the proposed applications, the following table summarizes the key properties and their relevance.

Functional GroupPropertyRelevance in Materials Science and Polymers
Phosphonic Acid Strong binding to metal oxidesSurface functionalization, formation of stable SAMs, adhesion promotion.[1][2]
High acidityIon-exchange, proton conductivity, catalysis.
Chelating agentHeavy metal sequestration, sensor development.[5]
Nitro Group Electron-withdrawingModulation of electronic properties of surfaces.[3]
Reducible to an aminePost-polymerization modification, creation of stimuli-responsive materials, introduction of basic sites.[3]
Methyl Group Steric hindranceInfluences the packing of SAMs, may affect polymer chain interactions.
Electron-donatingFine-tunes the electronic properties of the aromatic ring.

Experimental Workflow for Surface Functionalization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean TiO2 Substrate (Ultrasonication) Dry_sub Dry Substrate (N2 Stream) Clean->Dry_sub Immerse Immerse Substrate (12-24h) Dry_sub->Immerse Prepare_sol Prepare Phosphonic Acid Solution Prepare_sol->Immerse Rinse Rinse with Anhydrous Solvent Immerse->Rinse Dry_sam Dry and Bake (100-120°C) Rinse->Dry_sam Characterize Characterize Surface (Contact Angle, XPS, FTIR) Dry_sam->Characterize

Caption: Workflow for surface modification with (5-Methyl-2-nitrophenyl)phosphonic acid.

Logical Pathway for Creating Stimuli-Responsive Polymers

G Monomer (5-Methyl-2-nitrophenyl) phosphonic acid Polymerizable_Monomer Create Polymerizable Derivative (e.g., Styrenic) Monomer->Polymerizable_Monomer Chemical Modification Nitro_Polymer Synthesize Nitro- Functionalized Polymer Polymerizable_Monomer->Nitro_Polymer Polymerization Amino_Polymer Reduce Nitro Groups to Amines Nitro_Polymer->Amino_Polymer Post-Polymerization Modification Smart_Material Stimuli-Responsive 'Smart' Material Amino_Polymer->Smart_Material Exploit pH/ Redox Sensitivity

Caption: Conceptual pathway to "smart" polymers.

References

  • Dragan, S., & Dinu, M. V. (2008). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Sorption Capacity for Cu2+, Ca2+, and Ni2+. Industrial & Engineering Chemistry Research, 47(6), 2010-2017.
  • Wasilewska, M., & Lewandowska, K. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Molecules, 25(18), 4236.
  • Schäfer, T., et al. (2025). Preparation of a new class of phosphonated hydrocarbon polymers based on polysulfone. Polymer Chemistry.
  • Lüke, F., et al. (2022). Synthesis and characterization of tetrafluorophenyl phosphonic acid functionalized polyacrylates as potential proton conducting. Journal of Polymer Science.
  • Zhong, M., et al. (2014). Effect of Nitro-Functionalization on the Cross-Linking and Bioadhesion of Biomimetic Adhesive Moiety. Biomacromolecules, 15(12), 4447-4455.
  • Li, Y., et al. (2025). Phosphonic Acid-Based Organic Polymers for Efficient Uranium Removal from Strongly Acidic Waste Liquids.
  • Taylor & Francis. (n.d.). Nitro group – Knowledge and References.
  • Sanda, F., et al. (2003). Polymerization of Glycidyl Phenyl Ether with Phosphonic Acid Esters as Novel Thermally Latent Initiators. Macromolecules, 36(22), 8395-8400.
  • Couvreur, L., et al. (2020). Phosphorus-containing polymers synthesised via nitroxide-mediated polymerisation and their grafting on chitosan by grafting to and grafting from approaches. Polymer Chemistry, 11(20), 3466-3476.
  • Lim, K. S., et al. (2015). Nitro-Group Functionalization of Dopamine and its Contribution to the Viscoelastic Properties of Catechol-Containing Nanocomposite Hydrogels. ACS Applied Materials & Interfaces, 7(40), 22536-22545.
  • BenchChem. (n.d.). Application Notes and Protocols for Surface Modification of Metal Oxides using Phenylphosphonic Acid.
  • Edinburgh Research Explorer. (n.d.).
  • ResearchGate. (n.d.).
  • Grishanov, D. A., et al. (2023). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Polymers, 15(2), 408.
  • Encyclopedia.pub. (2023). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids.
  • RSC Publishing. (n.d.). Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient.
  • BenchChem. (n.d.). (4-Nitrophenyl)phosphonic Acid|Research Chemical.
  • Chen, C.-H., et al. (2025). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy.
  • Bulusu, A., et al. (2013).
  • University of Colorado Boulder. (n.d.).
  • ResearchGate. (2011). (PDF) Nitrones in synthetic polymer chemistry.
  • ResearchGate. (2013). Self-Assembled Monolayers of Phosphonic Acids with Enhanced Surface Energy for High-Performance Solution-Processed N-Channel Organic Thin-Film Transistors | Request PDF.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Ratajczak, E., et al. (2020). Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate.
  • RSC Publishing. (n.d.). Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors.
  • Jaffrès, P.-A., & Rebout, C. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186-2213.
  • ResearchGate. (2012). Surface Modification Using Phosphonic Acids and Esters | Request PDF.
  • MDPI. (2017). Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum.
  • Google Patents. (n.d.). EP0780406A2 - Phosphonic acid polymers.
  • ResearchGate. (2025). (PDF)

Sources

Method

Advanced Chromatographic Separation of (5-Methyl-2-nitrophenyl)phosphonic Acid: Application Notes &amp; Protocols

Physicochemical Profiling & Chromatographic Causality (5-Methyl-2-nitrophenyl)phosphonic acid (CAS: 100868-23-3) is a highly polar, aromatic building block characterized by a unique combination of functional groups[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Causality

(5-Methyl-2-nitrophenyl)phosphonic acid (CAS: 100868-23-3) is a highly polar, aromatic building block characterized by a unique combination of functional groups[1][2]. The molecule consists of a hydrophobic benzene ring substituted with an electron-withdrawing nitro group, an electron-donating methyl group, and a highly acidic, hydrophilic phosphonic acid moiety ( −PO(OH)2​ ).

The Causality of Separation Challenges

Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns typically fails for this compound. The causality is twofold:

  • Extreme Polarity: The phosphonic acid group renders the molecule highly hydrophilic. In standard RPLC, it elutes in or near the void volume, resulting in poor retention and zero resolution from matrix interferences[3].

  • Metal Chelation: Phosphonic acids are powerful chelating agents. They aggressively bind to metal oxide active sites present in stainless steel LC tubing, injector valves, and column frits. This interaction causes severe peak tailing, signal suppression, and carryover[4].

To overcome these fundamental chemical barriers, separation scientists must utilize orthogonal retention mechanisms—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Anion-Exchange (AEX) —combined with metal-free hardware or mobile phase chelators[5][6].

G Start Arylphosphonic Acid Analysis Assess Assess Analyte Polarity & pKa Start->Assess Hardware Hardware Considerations (PEEK / Metal-Free / Chelators) Assess->Hardware Prevent Adsorption HILIC HILIC Mode (High Organic, Polar SP) Detection Detection (UV at ~260nm / ESI-MS) HILIC->Detection MixedMode Mixed-Mode AEX (Anion Exchange + RP) MixedMode->Detection IPRP Ion-Pairing RP (Volatile Amines) IPRP->Detection Hardware->HILIC Hardware->MixedMode Hardware->IPRP

Fig 1. Decision matrix for the chromatographic separation of arylphosphonic acids.

Mechanistic Solutions: HILIC vs. Mixed-Mode

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates on an inverted retention paradigm compared to RPLC. The stationary phase is highly polar (e.g., bare silica, diol, or amide), and the mobile phase starts with a high percentage of organic solvent (typically >70% acetonitrile)[6]. Mechanism: The polar stationary phase absorbs water from the mobile phase, creating an immobilized, water-rich hydration layer. (5-Methyl-2-nitrophenyl)phosphonic acid partitions from the bulk organic mobile phase into this aqueous layer, driven by hydrogen bonding and dipole-dipole interactions[4][6].

Mixed-Mode Chromatography

Mixed-mode columns (e.g., Primesep or Obelisc N) integrate multiple retention mechanisms into a single ligand[7]. For this analyte, a mixed-mode column provides a hydrophobic pocket to interact with the 5-methyl-2-nitrophenyl ring, while an embedded basic group provides anion-exchange capacity to electrostatically bind the negatively charged phosphonate group[5].

G cluster_0 Stationary Phase & Hardware Interactions Analyte (5-Methyl-2-nitrophenyl) phosphonic acid WaterLayer Aqueous Layer (HILIC) Analyte->WaterLayer Partitioning Metal Metal Oxide Sites (Hardware/Frit) Analyte->Metal Chelation (Tailing) Silica Polar Silica/Diol Surface WaterLayer->Silica Hydrogen Bonding

Fig 2. Mechanistic interactions of phosphonic acids in HILIC and metal-adsorption pathways.

Experimental Protocols

Protocol A: HILIC-UV/MS Method

This method is optimized for high-throughput LC-MS/MS or LC-UV analysis, utilizing the volatility of ammonium formate to ensure MS compatibility[4][8].

Step-by-Step Methodology:

  • Hardware Preparation: Ensure the LC system is bio-inert (PEEK tubing) or passivated. If using a standard stainless steel system, add 5 µM medronic acid to the mobile phase to mask metal active sites[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. (Causality: pH 3.2 ensures the phosphonic acid is partially ionized for consistent partitioning, while the high buffer strength prevents electrostatic repulsion on the silica surface).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Column Equilibration: Install a HILIC column (e.g., Venusil HILIC or ZORBAX RRHD HILIC Plus, 2.1 × 100 mm, 1.8 µm)[4][8]. Flush with 50 column volumes of 90% B to establish the critical aqueous hydration layer.

  • Gradient Execution: Run the gradient as defined in Table 1.

  • Detection: Monitor UV absorbance at 260 nm (due to the nitrophenyl chromophore)[9] or use ESI-MS in negative ion mode (monitoring the [M−H]− pseudo-molecular ion).

Protocol B: Mixed-Mode Anion Exchange (AEX)

This protocol is ideal for legacy HPLC-UV systems where HILIC equilibration may be too sensitive to ambient conditions.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic blend of 50% Acetonitrile and 50% Water containing 0.1% Trifluoroacetic acid (TFA) or 20 mM Ammonium Acetate[5][6].

  • Column Setup: Install a mixed-mode column (e.g., Primesep SB or Obelisc N, 4.6 × 150 mm, 5 µm)[5][7].

  • Sample Diluent: Dilute the sample in the mobile phase. Critical Step: Never inject a sample dissolved in 100% water into this system, as it will disrupt the localized phase ratio and cause peak splitting.

  • Execution: Run isocratically at 1.0 mL/min. The analyte will elute based on the combined hydrophobic interaction of the methyl-nitrophenyl ring and the electrostatic retention of the phosphonate group[5].

Quantitative Data & Self-Validating System Suitability

To ensure the integrity and trustworthiness of the data, the analytical run must act as a self-validating system. The following tables summarize the operational parameters and the strict pass/fail criteria that must be met before sample analysis begins.

Table 1: Optimized HILIC Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Mechanistic Purpose
0.00.410%90%Initial retention via HILIC partitioning
1.00.410%90%Isocratic hold to focus the analyte band
5.00.440%60%Elution of strongly retained phosphonates
7.00.440%60%Column wash (remove highly polar matrix)
7.10.410%90%Return to initial conditions
12.00.410%90%Re-equilibration of the water layer[4]

Table 2: System Suitability & Self-Validation Criteria

ParameterAcceptance CriteriaDiagnostic Meaning (If Failed)Corrective Action
Blank Carryover 0.1% of target peakAnalyte is adsorbing to injector or column frit.Wash injector with 50:50 MeOH:Water + 0.1% Phosphoric acid.
Peak Tailing ( Tf​ ) 1.5Active metal chelation occurring in the flow path[4].Passivate system with EDTA or switch to PEEK hardware.
Retention Time %RSD 1.0% (n=5)The HILIC aqueous layer is not fully equilibrated[6].Increase re-equilibration time by 5 column volumes.
Theoretical Plates (N) 10,000Column bed degradation or void volume mismatch.Ensure sample is dissolved in 70% Acetonitrile.

References

  • HPLC Separation of Methylphosphonic Acid and Related Products SIELC Technologies URL
  • LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column Phenomenex URL
  • HPLC Separation of Phosphorous and Phosphoric Acids SIELC Technologies URL
  • (5-Methyl-2-nitrophenyl)
  • 100868-23-3 P-(5-Methyl-2-Nitrophenyl)
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent Technologies URL
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Thermodynamic Evaluation of a Covalently Bonded Transition State Analogue Inhibitor: Inhibition of β-Lactamases by Phosphonates Biochemistry - ACS Publications URL
  • organic acids by HPLC?

Sources

Application

(5-Methyl-2-nitrophenyl)phosphonic acid in cross-coupling reaction methodologies

Application Note: Methodologies and Protocols for the Synthesis and Utilization of (5-Methyl-2-nitrophenyl)phosphonic Acid in Cross-Coupling Networks Executive Summary The (5-methyl-2-nitrophenyl)phosphonic acid scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methodologies and Protocols for the Synthesis and Utilization of (5-Methyl-2-nitrophenyl)phosphonic Acid in Cross-Coupling Networks

Executive Summary

The (5-methyl-2-nitrophenyl)phosphonic acid scaffold is a highly versatile building block in modern organic synthesis, materials science, and medicinal chemistry. This application note provides a comprehensive, self-validating guide to synthesizing this compound via transition-metal-catalyzed C–P cross-coupling and subsequently utilizing it in advanced cross-coupling methodologies. By exploiting the unique electronic and steric properties of its three functional groups—a directing phosphonic acid, a reducible nitro group, and a functionalizable methyl handle—researchers can access highly complex, multi-substituted aromatic systems.

Strategic Significance of the Scaffold

The true value of (5-methyl-2-nitrophenyl)phosphonic acid lies in its orthogonal reactivity profile:

  • The Phosphonic Acid Core: Acts as both a pharmacophore and a powerful bidentate directing group for transition-metal-catalyzed ortho-C–H activation[1].

  • The Nitro Group: Serves as a steric blocker at the C2 position, forcing absolute regioselectivity during C–H activation at the C6 position. It can subsequently be reduced to an amine, unlocking the molecule for Buchwald-Hartwig C–N cross-coupling.

  • The Methyl Group: Provides an electron-donating inductive effect that stabilizes high-valent metal intermediates during catalytic cycles.

Workflow A 2-Bromo-4-methyl -1-nitrobenzene B C-P Cross-Coupling (NiCl2, P(OiPr)3) A->B Tavs Reaction (Solvent-Free) C (5-Methyl-2-nitrophenyl) phosphonic acid B->C TMSBr, H2O (Mild Hydrolysis) D Rh(III) Directed C-H Cross-Coupling C->D Alkyne/Alkene Insertion at C6 E Nitro Reduction & C-N Cross-Coupling C->E 1. H2, Pd/C 2. Ar-X, Pd-cat.

Figure 1: Overall synthetic workflow and downstream cross-coupling applications of the target scaffold.

Protocol 1: Solvent-Free C–P Cross-Coupling and Mild Hydrolysis

Traditional Michaelis-Arbuzov or standard palladium-catalyzed Hirao couplings often require harsh conditions, high-boiling solvents (e.g., 1,3-diisopropylbenzene), and prolonged reflux times[2]. To optimize throughput and yield, this protocol utilizes a solvent-free nickel-catalyzed Tavs reaction[3], followed by a mild silylation-hydrolysis sequence.

Causality & Scientific Rationale:

  • Solvent-Free Ni-Catalysis: Utilizing [4] drastically increases the reaction rate. The triisopropyl phosphite acts as both the reagent and the reducing agent to generate the active Ni(0) species in situ[5].

  • Controlled Addition: Adding the solid aryl bromide slowly to the hot phosphite/catalyst mixture ensures the bromide remains the limiting reagent, preventing catalyst poisoning and limiting the accumulation of partially converted byproducts[2].

  • Mild Hydrolysis via TMSBr: Standard hydrolysis of phosphonate esters using 6 M HCl under prolonged reflux frequently leads to undesired C–P bond cleavage[5]. Substituting this with trimethylsilyl bromide (TMSBr) allows for the gentle cleavage of the isopropyl ester bonds at room temperature via a silyl ester intermediate, preserving the integrity of the C–P bond[5].

Table 1: Optimization of C–P Cross-Coupling Conditions

Catalyst System Phosphite Reagent Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ (5 mol%) HP(O)(OEt)₂ Toluene 110 24 65
NiCl₂ (10 mol%) P(OiPr)₃ 1,3-Diisopropylbenzene 160 24 70
NiCl₂ (10 mol%) P(OiPr)₃ Solvent-Free 160 4.5 >85

(Data synthesized from comparative literature on aryl bromide phosphonylation[6])

Step-by-Step Methodology:

  • Catalyst Activation: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer, add anhydrous NiCl₂ (0.10 equiv, 10 mol%) and triisopropyl phosphite (1.5 equiv). Heat the mixture to 160 °C under an inert argon atmosphere. The solution will transition to a dark color, indicating the formation of the active tetrakis(triisopropyl phosphite)nickel(0) complex[5].

  • Substrate Addition: Using a powder addition funnel, slowly add 2-bromo-4-methyl-1-nitrobenzene (1.0 equiv) over a 2-hour period[2].

  • Coupling: Maintain the reaction at 160 °C for an additional 2.5 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Silylation: Cool the mixture to 0 °C and dissolve the crude diisopropyl (5-methyl-2-nitrophenyl)phosphonate in anhydrous CH₂Cl₂ (0.5 M). Dropwise add TMSBr (3.0 equiv)[5]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis & Isolation: Evaporate the volatiles under reduced pressure. Add deionized water and stir vigorously for 1 hour to hydrolyze the intermediate silyl esters[5]. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure (5-methyl-2-nitrophenyl)phosphonic acid. Validation: Successful hydrolysis is confirmed by ³¹P NMR, where the ester multiplet shifts to a distinct singlet characteristic of the free phosphonic acid[5].

Protocol 2: Phosphoryl-Directed Rh(III)-Catalyzed Regioselective C–H Activation

Arylphosphonic acids are excellent bidentate directing groups for transition-metal-catalyzed C–H functionalization. In this protocol, the phosphonic acid moiety directs a Rh(III) catalyst to activate the adjacent C–H bond, enabling cross-coupling with an internal alkyne.

Causality & Scientific Rationale: Because the C2 position is sterically and electronically blocked by the nitro group, the[1]. The phosphoryl oxygen coordinates to the highly electrophilic [Cp*RhCl₂]₂ center, facilitating a base-promoted concerted metalation-deprotonation (CMD) event. Following alkyne insertion, reductive elimination yields a highly functionalized P-containing heterocycle or ortho-alkenylated product[1].

Mechanism Rh_cat [Cp*RhCl2]2 Catalyst Coord Phosphoryl Coordination to Rh(III) Center Rh_cat->Coord CH_Act Regioselective C6-H Activation (CMD) Coord->CH_Act Base promoted Insert Alkyne Insertion (7-Membered Rhodacycle) CH_Act->Insert Internal Alkyne RedElim Reductive Elimination & Product Release Insert->RedElim Ox Oxidation of Rh(I) to Rh(III) by Cu(OAc)2 RedElim->Ox Cross-Coupled Product Ox->Coord Catalyst Regeneration

Figure 2: Catalytic cycle for the Rh(III)-catalyzed, phosphoryl-directed C–H activation and cross-coupling.

Step-by-Step Methodology:

  • In a Schlenk tube, combine (5-methyl-2-nitrophenyl)phosphonic acid (1.0 equiv), diphenylacetylene (1.2 equiv), [Cp*RhCl₂]₂ (5 mol%), Cu(OAc)₂ (2.1 equiv, as terminal oxidant), and Na₂CO₃ (2.0 equiv)[1].

  • Add anhydrous t-amyl alcohol (0.2 M) under an argon atmosphere.

  • Seal the tube and heat to 110 °C for 16 hours.

  • Cool to room temperature, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove copper and rhodium salts.

  • Purify via silica gel chromatography to isolate the C6-functionalized product.

Protocol 3: Nitro-Reduction & Buchwald-Hartwig C–N Cross-Coupling

To further expand the molecular complexity of the scaffold, the nitro group can be reduced to an amine. This electronic inversion (from a strongly electron-withdrawing -NO₂ to a strongly electron-donating -NH₂) primes the ring for Pd-catalyzed Buchwald-Hartwig amination.

Causality & Scientific Rationale: The presence of the free phosphonic acid can potentially poison palladium catalysts through competitive chelation. To overcome this, a highly sterically demanding, electron-rich biaryl phosphine ligand (XPhos) is employed. XPhos ensures the Pd center remains active for the oxidative addition of the exogenous aryl halide and promotes rapid reductive elimination of the desired secondary amine, outcompeting any off-target chelation from the phosphonate group.

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve (5-methyl-2-nitrophenyl)phosphonic acid in MeOH (0.1 M). Add 10 wt% Pd/C (0.1 equiv Pd). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield (2-amino-5-methylphenyl)phosphonic acid.

  • C–N Cross-Coupling: In a glovebox, charge a vial with the resulting aniline derivative (1.0 equiv), an aryl bromide (e.g., bromobenzene, 1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (3.0 equiv).

  • Add anhydrous 1,4-dioxane (0.2 M), seal the vial, and heat at 100 °C for 12 hours.

  • Quench with water, adjust the pH to ~3 using 1 M HCl (to protonate the phosphonic acid for extraction), and extract with EtOAc. Purify via reverse-phase chromatography.

References

  • Shearan, S. J. I.; Andreoli, E.; Taddei, M. "An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids." Beilstein Journal of Organic Chemistry, 2022, 18, 1518–1523.

  • Zhao, D.; Nimphius, C.; Lindale, M.; Glorius, F. "Phosphoryl-Related Directing Groups in Rhodium(III) Catalysis: A General Strategy to Diverse P-Containing Frameworks." Organic Letters, 2013, 15(17), 4504–4507.

  • Unoh, Y.; Hashimoto, Y.; Takeda, D.; Hirano, K.; Satoh, T.; Miura, M. "Rhodium(III)-catalyzed Oxidative Coupling through C–H Bond Cleavage Directed by Phosphinoxy Groups." Organic Letters, 2013, 15(13), 3258–3261.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of (5-Methyl-2-nitrophenyl)phosphonic acid

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support guide for (5-Methyl-2-nitrophenyl)phosphonic acid. This document is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for (5-Methyl-2-nitrophenyl)phosphonic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its behavior, enabling you to make informed decisions in your experimental design.

FAQ 1: I'm struggling to dissolve (5-Methyl-2-nitrophenyl)phosphonic acid in my aqueous buffer. Why is it so poorly soluble?

Answer:

The poor aqueous solubility of (5-Methyl-2-nitrophenyl)phosphonic acid at or near neutral pH is a direct result of its molecular structure, which possesses both a highly polar, ionizable group and a non-polar, hydrophobic region.

  • Hydrophobic Character: The molecule contains a 5-methyl-2-nitrophenyl ring system. This aromatic structure is inherently non-polar and hydrophobic, meaning it repels water and prefers to interact with other non-polar molecules. This part of the molecule is the primary driver of its low solubility.

  • Hydrophilic Character & The Critical Role of pH: The key to its solubility lies in the phosphonic acid group (-P(O)(OH)₂). Phosphonic acids are diprotic, meaning they can donate two protons (H⁺) in solution.[1][2] The solubility of the entire molecule is critically dependent on the ionization state of this group.

    • At low pH (acidic conditions): The phosphonic acid group is fully protonated (R-PO₃H₂). In this neutral state, the hydrophobic nature of the nitrophenyl ring dominates, leading to very poor water solubility.[3]

    • At high pH (basic conditions): The phosphonic acid group is deprotonated to form its monoanionic (R-PO₃H⁻) and then its dianionic (R-PO₃²⁻) salt forms.[3][4] These charged, ionic forms are significantly more polar and thus dramatically more soluble in water.[3]

Essentially, you are trying to dissolve a molecule that is behaving like an oil (the aromatic ring) with a potential "handle" for water (the phosphonic acid). To make it dissolve, you must activate that handle by converting it into its charged, salt form.

Protonated R-P(O)(OH)₂ (Fully Protonated) Poorly Soluble Monoanion R-P(O)(O)O⁻ (Monoanion) More Soluble Protonated->Monoanion  pH > pKa₁ (~2)   (add base) Monoanion->Protonated  pH < pKa₁   (add acid) Dianion R-P(O)O₂²⁻ (Dianion) Highly Soluble Monoanion->Dianion  pH > pKa₂ (~7)   (add base) Dianion->Monoanion  pH < pKa₂   (add acid)

Caption: pH-dependent ionization of the phosphonic acid group.

FAQ 2: What is the most reliable and direct method to solubilize this compound?

Answer:

The most effective and recommended primary strategy is pH-controlled solubilization . By carefully increasing the pH of your aqueous medium, you can deprotonate the phosphonic acid group, converting the insoluble acid into a highly soluble phosphonate salt.[3] This is the standard and most scientifically sound approach for this class of compounds.

This method directly addresses the root cause of the poor solubility. The conversion to a salt introduces strong ion-dipole interactions with water molecules, which can overcome the hydrophobic nature of the aromatic ring.

FAQ 3: What pH should I aim for, and which base is best to use?

Answer:

To ensure complete solubilization, you should aim for a final pH that is at least 1 to 1.5 units above the second acid dissociation constant (pKa₂) of the phosphonic acid group.

While the exact pKa values for this specific molecule are not readily published, we can use data from similar phosphonic acids as a reliable guide. Phosphonic acids typically have a pKa₁ around 1.3–2.4 and a pKa₂ around 6.7–7.8.[1][2][4][5]

ParameterTypical ValueImplication for Solubilization
pKa₁ ~2.0 - 2.5Above this pH, the compound starts becoming more soluble (monoanion form).
pKa₂ ~7.0 - 8.0Above this pH, the compound becomes highly soluble (dianion form).
Target pH pH 8.5 - 9.0 A safe and effective target to ensure full deprotonation and robust solubility.

For adjusting the pH, several common laboratory bases can be used. The choice depends on the desired counter-ion and downstream experimental compatibility.

Recommended BaseConcentrationComments
Sodium Hydroxide (NaOH) 0.1 M - 1.0 MForms the highly soluble sodium salt. A clean and common choice.
Potassium Hydroxide (KOH) 0.1 M - 1.0 MForms the highly soluble potassium salt. Functionally equivalent to NaOH.
Potassium Carbonate (K₂CO₃) 0.5 M - 1.0 MA milder base. Will produce CO₂ gas (effervescence), so add slowly.[3]
Sodium Bicarbonate (NaHCO₃) Saturated Soln.A weak base suitable for buffering near pH 8.3. May not be strong enough for full solubilization unless the target pH is low.

Caution: Avoid using bases containing divalent cations (e.g., Ca(OH)₂, Mg(OH)₂) as they can potentially form insoluble phosphate salts, which would worsen the problem.

Protocol 1: Solubilization of (5-Methyl-2-nitrophenyl)phosphonic acid via pH Adjustment
  • Preparation: Weigh the desired amount of the solid compound and place it in your target volume of aqueous medium (e.g., deionized water, PBS).

  • Create a Slurry: Stir the mixture at room temperature. The compound will not dissolve initially and will form a suspension or slurry.

  • Calibrate pH Meter: Ensure your pH meter is properly calibrated for the expected range.

  • Titration: While stirring continuously, add your chosen base (e.g., 0.5 M NaOH) dropwise to the slurry.

  • Monitor Dissolution: As the pH rises, you will observe the solid material begin to dissolve. Pause between additions to allow the pH to stabilize and the solid to dissolve.

  • Achieve Target pH: Continue adding the base until all the solid has dissolved and the pH of the solution is stable within your target range (e.g., pH 8.5).

  • Final Volume Adjustment: If necessary, add more of your aqueous medium to reach the final desired concentration and re-verify the pH.

FAQ 4: My experiment is highly pH-sensitive and must be conducted at pH 7.0 or below. What are my options?

Answer:

If your experimental constraints prevent you from using a high pH, solubilization becomes more challenging but is still achievable using alternative methods. These strategies focus on modifying the solvent environment to make it more favorable for the hydrophobic portion of the molecule.

Option 1: Use of Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This makes the environment less "hostile" to the non-polar nitrophenyl ring, thereby increasing solubility.

Co-SolventStarting % (v/v)Notes & Considerations
Dimethyl Sulfoxide (DMSO) 5-10%A very strong solvent. Ensure it is compatible with your downstream application.[7]
Ethanol (EtOH) 10-20%A common and less harsh choice. May precipitate proteins if used at high concentrations.[7]
Methanol (MeOH) 10-20%Similar to ethanol; generally a good choice for small molecules.[7][8]
Acetone 5-10%Can be effective but is more volatile.[7]
Protocol 2: Solubilization Using a Co-solvent
  • Pre-dissolve: First, dissolve the (5-Methyl-2-nitrophenyl)phosphonic acid in a small, minimal volume of the pure co-solvent (e.g., DMSO).

  • Prepare Aqueous Phase: Have your final volume of aqueous buffer ready in a separate container.

  • Transfer: While vigorously stirring the aqueous buffer, slowly add the concentrated co-solvent solution drop-by-drop.

  • Observe: Watch for any signs of precipitation (cloudiness). If the solution remains clear, the compound is soluble under these conditions.

  • Optimization: If precipitation occurs, you may need to increase the percentage of the co-solvent in the final solution.

Option 2: Surfactant-Mediated Solubilization

Surfactants are molecules that can form microscopic aggregates called micelles in water. The hydrophobic core of these micelles can encapsulate the non-polar nitrophenyl ring, while the hydrophilic exterior keeps the entire micelle dissolved in water, thereby increasing the apparent solubility of the compound.[9][10]

Non-ionic surfactants are often preferred as they are less likely to interfere with biological systems.

  • Examples: Tween® 20, Tween® 80, Triton™ X-100.

  • Method: Prepare your aqueous buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC), typically in the range of 0.05% to 0.5% (v/v). Then, add the solid compound and stir until it dissolves.

FAQ 5: Can you provide a workflow to guide my troubleshooting process?

Answer:

Certainly. This workflow provides a logical progression from the simplest and most effective method to more complex alternatives, depending on your experimental needs.

Caption: Systematic troubleshooting workflow for solubility issues.

References
  • Luning Prak, D. J., & O'Sullivan, D. W. (2010). Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Journal of Environmental Forensics. [Link]

  • Sevrain, C. M., Berchel, M., Couthon, H., & Jaffrès, P. A. (2017). Phosphonic acid: preparation and applications. Beilstein journal of organic chemistry. [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). PHOSPHONIC ACID. [Link]

  • Taylor & Francis Online. (2010). Full article: Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. [Link]

  • Enzymecode. (2025). The solubility of phosphoric acid in different solvents. [Link]

  • Google Patents. (1973). US3770815A - Oil-soluble phosphonic acid composition.
  • Tenger Chemical. (2024). Exploring the Relationship Between Phosphoric Acid Concentration and Its pH Value in Solutions. [Link]

  • MDPI. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

  • Association of Water Technologies (AWT). (n.d.). pH Impact on Inhibitor Performance. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • French Creek Software. (n.d.). The Impact of pH and Protonation State on Scale Inhibitor Activity. [Link]

  • National Center for Biotechnology Information. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. PMC. [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for (5-Methyl-2-nitrophenyl)phosphonic acid

Welcome to the technical support center for optimizing reaction conditions for the coupling of (5-Methyl-2-nitrophenyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reaction conditions for the coupling of (5-Methyl-2-nitrophenyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully utilizing this versatile reagent. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is (5-Methyl-2-nitrophenyl)phosphonic acid and what are its primary applications?

(5-Methyl-2-nitrophenyl)phosphonic acid is an organophosphorus compound featuring a phosphonic acid group attached to a substituted aromatic ring. The nitro group and methyl group on the phenyl ring can influence its reactivity and solubility. Phosphonic acids are notable for their structural similarity to phosphates, making them valuable as stable mimics in biological systems.[1] Consequently, they are frequently employed in drug discovery as enzyme inhibitors, for bone targeting applications, and in the development of phosphoantigens.[1] Their ability to form strong, stable bonds with metal oxides also makes them excellent candidates for surface functionalization and bioconjugation.[2][3][4]

Q2: What are the most common molecules to couple with (5-Methyl-2-nitrophenyl)phosphonic acid?

The most common coupling partners for phosphonic acids are primary and secondary amines, leading to the formation of a stable phosphonamidate bond (P-N).[5][6] Alcohols can also be used as nucleophiles to form phosphonate esters (P-O). The choice of coupling partner is dictated by the desired application, with amine coupling being particularly prevalent in the synthesis of peptide analogues and other bioactive molecules.[7]

Q3: What are the standard activating agents for forming a phosphonamidate bond?

To facilitate the coupling of a phosphonic acid with an amine, the phosphonic acid must first be "activated" to create a more reactive intermediate. Common strategies include:

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the phosphonic acid to form a highly reactive O-phosphonisourea intermediate.[2][8]

  • EDC/NHS Chemistry: To combat the instability and rapid hydrolysis of the O-phosphonisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) is often added.[2][8] NHS traps the activated species as a more stable NHS-ester, which then efficiently reacts with the amine.[2][8][9]

  • Phosphonium and Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, often used for sterically hindered substrates or when milder conditions are required.

  • Conversion to Phosphonochloridates: A classic method involves converting the phosphonic acid to a more reactive phosphonochloridate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][10] This highly reactive intermediate readily couples with amines.[6][7]

Core Experimental Protocol: EDC/NHS Coupling to a Primary Amine

This protocol provides a general, two-step method for coupling (5-Methyl-2-nitrophenyl)phosphonic acid to a primary amine. This approach minimizes the risk of side reactions with the amine.[2]

Materials:

  • (5-Methyl-2-nitrophenyl)phosphonic acid

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.5-8.0

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Step 1: Activation of the Phosphonic Acid
  • Dissolve (5-Methyl-2-nitrophenyl)phosphonic acid in the chosen anhydrous solvent (e.g., DMF).

  • Add NHS (typically 1.2-1.5 equivalents relative to the phosphonic acid).

  • Add EDC (typically 1.2-1.5 equivalents relative to the phosphonic acid).

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). The activation is most efficient between pH 4.5 and 7.2.[8]

Step 2: Coupling with the Primary Amine
  • In a separate flask, dissolve the primary amine (typically 1.0-1.2 equivalents) in the Coupling Buffer or anhydrous solvent.

  • Slowly add the activated phosphonic acid solution from Step 1 to the amine solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ³¹P NMR spectroscopy.

Step 3: Work-up and Purification
  • Once the reaction is complete, quench any remaining activated esters with a small amount of water or a primary amine scavenger.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified using techniques like column chromatography on silica gel or reverse-phase HPLC.[5] The choice of purification method will depend on the polarity and stability of the final product.

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Inactive Reagents EDC is moisture-sensitive and can hydrolyze over time. NHS can also degrade. Solution: Use freshly opened or properly stored EDC and NHS. Always store them in a desiccator.
Hydrolysis of Activated Intermediate The EDC-activated intermediate is highly unstable in water.[8] Even trace amounts of moisture can cause it to revert to the starting phosphonic acid. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.[]
Incorrect pH The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with the amine is favored at a slightly basic pH (7.5-8.0).[8][9] Solution: Use appropriate buffers for each step. A MES buffer at pH 6 is often used for activation, followed by a buffer exchange or addition to a solution at a higher pH for the coupling step.[8]
Poor Nucleophilicity of Amine Sterically hindered or electron-deficient amines are less reactive and may require more forcing conditions. Solution: Switch to a more potent coupling reagent like HATU. Alternatively, increase the reaction temperature or extend the reaction time.
Poor Solubility If the phosphonic acid or amine is not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent in which all reactants are soluble. Non-polar solvents like DCM or CHCl₃ are sometimes preferred over highly polar ones like DMF.[12] A co-solvent system may also be effective.
Problem: Multiple Side Products Observed
Potential Cause Explanation & Recommended Solution
Formation of Pyrophosphonate Anhydride The activated phosphonic acid can react with another molecule of the phosphonic acid to form a P-O-P anhydride. This is a common side reaction.[6][13] Solution: Add the activating agent (e.g., EDC) slowly to the solution of the phosphonic acid. Using a two-step protocol where the amine is added after the initial activation can also help minimize this.[2]
Reaction with Solvent Nucleophilic solvents can potentially react with the activated intermediate. Solution: Use non-nucleophilic, aprotic solvents such as DCM, THF, or acetonitrile.
Intramolecular Reactions If the coupling partner contains other nucleophilic groups (e.g., hydroxyls), intramolecular cyclization or other side reactions can occur. Solution: Use protecting groups for other reactive functionalities on your coupling partner.
Problem: Difficulty in Purification
Potential Cause Explanation & Recommended Solution
Removal of EDC/NHS Byproducts The byproducts of EDC (an isourea) and NHS are often water-soluble. Solution: Perform an aqueous workup. After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a dilute acid/base solution to remove these impurities.
High Polarity of Product Phosphonamidates can be highly polar, making them difficult to elute from normal-phase silica gel. Solution: Use a more polar eluent system for column chromatography (e.g., a gradient of methanol in dichloromethane).[14] Alternatively, reverse-phase HPLC is an excellent method for purifying highly polar compounds.[15] Ion-exchange chromatography can also be considered.[15][16]
Product is Water-Soluble If the final product is highly water-soluble, extraction into an organic solvent may be inefficient. Solution: After the reaction, remove the organic solvent and perform purification using methods suitable for aqueous solutions, such as reverse-phase HPLC or lyophilization. A single water extraction can sometimes be sufficient to isolate negatively charged phosphonamidates.[12]

Data Summary & Key Parameters

ParameterRecommendationRationale
Stoichiometry Phosphonic Acid: 1.0 eqLimiting reagent.
Amine: 1.0 - 1.2 eqSlight excess can drive the reaction to completion.
EDC: 1.2 - 1.5 eqExcess ensures full activation of the phosphonic acid.
NHS: 1.2 - 1.5 eqExcess helps to efficiently trap the activated intermediate.
Solvent Anhydrous DMF, DCM, CHCl₃Must be anhydrous and non-nucleophilic to prevent side reactions.[][12]
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and stability of intermediates. Can be heated for less reactive substrates.
pH (Activation) 4.5 - 7.2 (e.g., MES buffer)Optimal pH range for efficient activation by EDC/NHS.[8]
pH (Coupling) 7.5 - 8.0 (e.g., PBS buffer)Favors the nucleophilic attack of the primary amine.[9]
Reaction Time Activation: 1-4 hoursSufficient time to form the stable NHS-ester.
Coupling: 12-24 hoursAllows the reaction to proceed to completion. Monitor progress.

Visualized Workflows

Troubleshooting a Low-Yield Coupling Reaction

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagents: - Are EDC/NHS fresh? - Are solvents anhydrous? start->check_reagents reagents_ok Reagents are Fresh & Dry check_reagents->reagents_ok Yes reagents_bad Replace Reagents Use Anhydrous Solvents check_reagents->reagents_bad No check_conditions Review Conditions: - Is pH optimal for activation & coupling? - Is temperature appropriate? conditions_ok Conditions Seem Correct check_conditions->conditions_ok Yes conditions_bad Optimize pH Buffers Adjust Temperature check_conditions->conditions_bad No check_purification Analyze Crude Mixture: - Use LC-MS or ³¹P NMR. - Is product present but lost during purification? purification_ok Product Not in Crude check_purification->purification_ok Yes purification_bad Optimize Purification: - Change column type (RP vs NP) - Adjust mobile phase check_purification->purification_bad No reagents_ok->check_conditions conditions_ok->check_purification increase_potency Increase Reagent Potency: - Switch to HATU - Convert to phosphonochloridate purification_ok->increase_potency

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

General Mechanism of EDC/NHS Activation

EDC_NHS_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling PA R-P(O)(OH)₂ (Phosphonic Acid) Intermediate O-Phosphonisourea (Unstable Intermediate) PA->Intermediate + EDC EDC EDC Intermediate->PA Hydrolysis (H₂O) NHS_Ester NHS-Ester (Stable Intermediate) Intermediate->NHS_Ester + NHS - EDC byproduct NHS NHS Amine R'-NH₂ (Primary Amine) Product R-P(O)(OH)(NHR') (Phosphonamidate) NHS_Ester_c NHS-Ester NHS_Ester_c->Product + R'-NH₂ - NHS

Caption: Simplified mechanism for phosphonic acid activation and coupling.

References

  • BOC Sciences. (2025, October 6). Principles of Phosphoramidite Reactions in DNA Assembly.
  • Benchchem. (2025). Application Notes and Protocols: EDC-NHS Coupling of Carboxy-PEG4-phosphonic acid ethyl ester.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • ResearchGate. An activated phosphate for an efficient amide and peptide coupling reagent.
  • ACS Publications. (2020, May 21).
  • PMC.
  • Benchchem. (2025).
  • Semantic Scholar. Expedient Method for Direct Mono-amidation of Phosphonic and Phosphoric Acids.
  • MDPI. (2016, August 31). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles.
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • ACS Publications. Phosphonate Diester and Phosphonamide Synthesis. Reaction Coordinate Analysis by 31P NMR Spectroscopy: Identification of Pyrophosphonate Anhydrides and Highly Reactive Phosphonylammonium Salts1.
  • Benchchem. (2025).
  • ACS Publications. (2024, August 21).
  • MDPI. (2020, December 12). Synthetic Methods of Phosphonopeptides.
  • ResearchGate. (PDF)
  • PMC.
  • MDPI. (2019, February 12).
  • ACS Publications. (2001, October 13).
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
  • ACS Publications. (2011, October 19). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.
  • PMC. (2019, July 10).
  • Phosphoric Acid Purification Separ
  • PMC.
  • Merck Millipore. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • Beilstein Archives. (2022, July 5). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids.
  • 鈴木−宮浦カップリング(SMC)反応の問題点.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Reactions of phosphonic acid esters with nucleophiles. Part IV.
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.

Sources

Troubleshooting

Technical Support Center: NMR Analysis of (5-Methyl-2-nitrophenyl)phosphonic Acid

Welcome to the technical support center for the NMR analysis of (5-Methyl-2-nitrophenyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of (5-Methyl-2-nitrophenyl)phosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting NMR spectra for this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly NMR peak shifting.

Troubleshooting Guide: Addressing Peak Shifting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My phosphorus-31 (³¹P) NMR peak is not where I expected it. Why has it shifted?

A shift in the ³¹P NMR peak of (5-Methyl-2-nitrophenyl)phosphonic acid is a common observation and is most frequently linked to changes in the sample's pH. The phosphonic acid moiety is highly sensitive to the protonation state, which directly influences the electron density around the phosphorus nucleus.

Causality and Resolution:

  • pH Dependence: The most significant factor influencing the ³¹P chemical shift of phosphonic acids is the pH of the solution.[1] As the pH changes, the equilibrium between the di-protonated (R-PO(OH)₂), mono-protonated (R-PO(O⁻)(OH)), and fully deprotonated (R-PO(O⁻)₂) species shifts. Generally, deprotonation leads to an upfield shift (a lower ppm value).[2] For instance, a change of several ppm can be observed when moving from an acidic to an alkaline solution.[3]

    • Troubleshooting Step: To confirm if pH is the cause of the shift, it is crucial to measure and report the pH of your NMR sample. If you are aiming for reproducible results, buffering the sample is highly recommended. For studies in D₂O, remember to correct the pH meter reading to obtain the pD value (pD = pH reading + 0.4).[1]

  • Solvent Effects: The choice of solvent can also lead to variations in the ³¹P chemical shift. Protic solvents like D₂O or methanol-d₄ can form hydrogen bonds with the phosphonic acid group, altering its electronic environment. In contrast, aprotic solvents like DMSO-d₆ or acetone-d₆ will interact differently.

    • Troubleshooting Step: Ensure you are using the same deuterated solvent as in your reference experiment. If you must change solvents, be aware that a shift in the ³¹P resonance is likely. It is good practice to report the solvent used in all spectral data.

  • Concentration Effects: At high concentrations, intermolecular hydrogen bonding between phosphonic acid molecules can occur. This can lead to changes in the chemical shift.

    • Troubleshooting Step: Try acquiring a spectrum at a lower concentration to see if the peak position changes. If it does, concentration is a contributing factor. For consistent results, prepare all samples at a similar concentration.

  • Temperature Fluctuations: Temperature can affect both the chemical equilibrium and molecular motion, which in turn can influence the chemical shift.

    • Troubleshooting Step: Ensure that your NMR spectrometer's temperature is stable and consistent between experiments. If you are comparing spectra, make sure they were acquired at the same temperature.

Question 2: The aromatic proton (¹H) peaks have shifted downfield/upfield unexpectedly. What could be the cause?

Shifts in the aromatic proton signals of (5-Methyl-2-nitrophenyl)phosphonic acid can be attributed to several factors, primarily solvent interactions and pH changes affecting the electronic nature of the substituents.

Causality and Resolution:

  • Solvent Choice: Aromatic molecules are known to exhibit significant solvent-induced shifts. Aromatic solvents like benzene-d₆ or toluene-d₈ can cause upfield shifts due to anisotropic effects, while polar solvents can interact with the nitro and phosphonic acid groups, leading to downfield shifts.

    • Troubleshooting Step: As with ³¹P NMR, consistency in the choice of solvent is key. When comparing spectra, ensure the same solvent was used. If you observe a shift after changing solvents, this is the likely cause.

  • pH-Induced Electronic Effects: Changes in the protonation state of the phosphonic acid group can have a through-bond electronic effect on the aromatic ring, albeit generally smaller than the direct effect on the ³¹P nucleus. Deprotonation increases the electron-donating character of the phosphonic acid substituent, which can lead to slight upfield shifts of the aromatic protons.

    • Troubleshooting Step: Check and buffer the pH of your sample. This is particularly important if you are working in a protic solvent where the phosphonic acid protons can exchange.

  • Presence of Impurities: The synthesis of (5-Methyl-2-nitrophenyl)phosphonic acid can sometimes result in isomeric impurities or residual starting materials. These can have their own set of aromatic signals that may overlap with or be mistaken for shifted peaks of the main compound.

    • Troubleshooting Step: Use 2D NMR techniques like COSY and HSQC to confirm the proton-proton and proton-carbon correlations for your molecule. This will help you to unambiguously assign the signals and identify any extraneous peaks from impurities.

Frequently Asked Questions (FAQs)

What are the expected ¹H and ³¹P NMR chemical shifts for (5-Methyl-2-nitrophenyl)phosphonic acid?

While a definitive, universally applicable set of chemical shifts cannot be provided due to the factors discussed above, we can provide an estimated range based on analogous compounds.

Expected Chemical Shift Ranges:

NucleusFunctional GroupEstimated Chemical Shift (ppm)Notes
¹HAromatic Protons7.0 - 8.5The exact positions will depend on the coupling patterns and the electronic effects of the methyl, nitro, and phosphonic acid groups. Based on data for 5-methyl-2-nitrophenol, the proton ortho to the nitro group is expected to be the most downfield.[4][5]
¹HMethyl Protons2.3 - 2.6
¹HPhosphonic Acid ProtonsHighly variable (often broad)These protons are acidic and may exchange with residual water in the solvent, leading to a broad signal or no observable peak.
³¹PPhosphonic Acid15 - 25 (in organic solvents)This is a rough estimate. The actual value is highly dependent on pH and solvent. In aqueous solutions, the chemical shift can vary significantly with pH.[1][3]
How can I obtain a sharp and reproducible ³¹P NMR spectrum?

Obtaining a high-quality ³¹P NMR spectrum requires careful sample preparation and instrument setup.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

  • Sample Preparation:

    • Dissolve 10-20 mg of (5-Methyl-2-nitrophenyl)phosphonic acid in 0.6-0.7 mL of a suitable deuterated solvent.

    • For aqueous solutions (D₂O), prepare a buffered solution to maintain a constant pH.

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • NMR Tube and Referencing:

    • Use a high-quality NMR tube.

    • For accurate chemical shift referencing, use an external standard of 85% H₃PO₄ in a sealed capillary, defining its chemical shift as 0 ppm.[1]

  • Spectrometer Setup:

    • Use a modern NMR spectrometer with a broadband probe.

    • Tune and match the probe for the ³¹P frequency.

    • Shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is usually sufficient.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 of the phosphorus nucleus (a delay of 2-5 seconds is a good starting point).

    • Number of Scans: Depending on the sample concentration, acquire a sufficient number of scans (e.g., 64 to 1024) to obtain a good signal-to-noise ratio.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak shifting issues with (5-Methyl-2-nitrophenyl)phosphonic acid.

G start Unexpected Peak Shift Observed check_nucleus Which nucleus is affected? (¹H or ³¹P) start->check_nucleus p_shift ³¹P Peak Shift check_nucleus->p_shift ³¹P h_shift ¹H Peak Shift check_nucleus->h_shift ¹H check_ph Measure and Buffer pH p_shift->check_ph check_solvent_h Verify Solvent Identity and Purity h_shift->check_solvent_h check_solvent_p Verify Solvent Identity and Purity check_ph->check_solvent_p No correlation resolve_ph pH is the primary cause. Maintain consistent pH. check_ph->resolve_ph Shift correlates with pH check_conc_p Analyze at a Different Concentration check_solvent_p->check_conc_p Solvent is correct resolve_solvent Solvent effect identified. Use consistent solvent. check_solvent_p->resolve_solvent Solvent is different or impure check_temp_p Confirm Temperature Stability check_conc_p->check_temp_p No change resolve_conc Concentration effect observed. Use consistent concentration. check_conc_p->resolve_conc Shift changes with concentration resolve_temp Temperature fluctuation is the issue. Ensure stable temperature. check_temp_p->resolve_temp check_ph_h Measure and Buffer pH check_solvent_h->check_ph_h Solvent is correct check_solvent_h->resolve_solvent Solvent is different or impure check_impurities Run 2D NMR (COSY/HSQC) to Check for Impurities check_ph_h->check_impurities No correlation check_ph_h->resolve_ph Shift correlates with pH resolve_impurities Impurity peaks identified. Purify sample if necessary. check_impurities->resolve_impurities

Caption: A workflow for diagnosing the cause of peak shifting in the NMR analysis of (5-Methyl-2-nitrophenyl)phosphonic acid.

Chemical Structure and Equilibria

The chemical structure of (5-Methyl-2-nitrophenyl)phosphonic acid and its pH-dependent equilibrium are fundamental to understanding its NMR behavior.

G cluster_structure (5-Methyl-2-nitrophenyl)phosphonic Acid cluster_equilibrium pH-Dependent Equilibrium of the Phosphonic Acid Group structure A R-PO(OH)₂ (Di-protonated) B R-PO(O⁻)(OH) (Mono-protonated) A->B + OH⁻ - H₂O B->A + H⁺ C R-PO(O⁻)₂ (Di-deprotonated) B->C + OH⁻ - H₂O C->B + H⁺

Sources

Optimization

Reducing byproducts and impurities in (5-Methyl-2-nitrophenyl)phosphonic acid synthesis

Welcome to the Technical Support Center for Advanced Organophosphorus Synthesis. This guide is designed for researchers and drug development professionals tasked with optimizing the synthesis of (5-Methyl-2-nitrophenyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organophosphorus Synthesis. This guide is designed for researchers and drug development professionals tasked with optimizing the synthesis of (5-Methyl-2-nitrophenyl)phosphonic acid .

The synthesis of this compound typically involves a two-step sequence: a palladium-catalyzed Hirao cross-coupling of 2-bromo-4-methyl-1-nitrobenzene with diethyl phosphite, followed by the dealkylation (hydrolysis) of the resulting phosphonate ester. Due to the highly reactive nitro group and the reducing nature of phosphites, this pathway is prone to generating yield-limiting byproducts. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-purity yields.

Mechanistic Overview & Bottleneck Analysis

To eliminate impurities, we must first understand their mechanistic origins. The Hirao cross-coupling cycle relies on the delicate balance of oxidative addition, ligand exchange, and reductive elimination.

HiraoCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar LigEx Ligand Exchange with (EtO)2P(O)H PdII_Ar->LigEx PdII_P Ar-Pd(II)-P(O)(OEt)2 LigEx->PdII_P RedElim Reductive Elimination PdII_P->RedElim Hydride Hydride Transfer (Side Reaction) PdII_P->Hydride RedElim->Pd0 Regeneration Product Aryl Phosphonate (Target) RedElim->Product Byproduct 3-Nitrotoluene (Protodehalogenation) Hydride->Byproduct

Figure 1: Hirao catalytic cycle highlighting the protodehalogenation byproduct pathway.

Troubleshooting FAQs

Q: My GC-MS shows up to 30% of 3-nitrotoluene instead of the target phosphonate. How do I suppress this? A: 3-Nitrotoluene is a protodehalogenation byproduct[1]. In the Hirao catalytic cycle, the intermediate Ar-Pd(II)-P(O)(OEt)2 complex can undergo an undesired hydride transfer from excess dialkyl phosphite or trace moisture, followed by reductive elimination to yield the dehalogenated arene.

  • Causality-Driven Solution: Switch to a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). The steric bulk of dppf accelerates the desired reductive elimination step, outcompeting the slower hydride transfer pathway[2]. Additionally, limit the diethyl phosphite to 1.2 equivalents to reduce the availability of hydride donors[3].

Q: I am observing aniline derivatives and azoxy compounds in my crude mixture. What is causing this? A: Dialkyl phosphites can act as mild reducing agents. At elevated temperatures (typically >100 °C), they can reduce the nitro group of either your starting material or your product.

  • Causality-Driven Solution: Lower the reaction temperature to 80 °C. The use of a highly active catalyst system like Pd(OAc)₂/dppf allows the cross-coupling to proceed efficiently at lower temperatures, preserving the integrity of the nitro group[2].

Q: Refluxing the diethyl phosphonate intermediate in 6M HCl causes degradation and poor yields of the final phosphonic acid. Is there a milder alternative? A: Harsh acidic hydrolysis (refluxing HCl) often leads to side reactions, especially with electron-deficient nitroarenes.

  • Causality-Driven Solution: Adopt the McKenna hydrolysis method using Bromotrimethylsilane (TMSBr)[4]. TMSBr selectively cleaves the P-O-alkyl bonds via an S_N2 mechanism at room temperature to form a silyl ester intermediate. This intermediate is then cleanly hydrolyzed to the free phosphonic acid with a simple methanol or water quench, completely avoiding thermal degradation.

Quantitative Data & Optimization Tables

Table 1: Optimization of Hirao Coupling Conditions (2-Bromo-4-methyl-1-nitrobenzene)

Catalyst / LigandBaseTemp (°C)Phosphite (Eq.)Target Yield (%)Dehalogenation (%)Nitro Reduction (%)
Pd(PPh₃)₄ (5 mol%)Et₃N1102.0452515
Pd(OAc)₂ / PPh₃Et₃N1001.562188
Pd(OAc)₂ / dppfDIPEA801.289 <2 N/D

Table 2: Comparison of Phosphonate Hydrolysis Methods

Reagent SystemConditionsReaction TimeProduct PurityPrimary Impurity
6M HClReflux (100 °C)16 h65%Monoethyl ester, degradation products
TMSBr / DCM0 °C to RT4 h>98% Trace siloxanes (easily washed)

Self-Validating Experimental Protocols

The following workflows are designed to be self-validating: visual and physical cues at each step confirm the reaction is proceeding correctly.

Workflow Step1 1. Reagent Prep Dry Solvents & Degas Step2 2. Hirao Coupling Pd(OAc)2, dppf, 80°C Step1->Step2 Step3 3. Workup & Filtration Remove Pd residues Step2->Step3 Step4 4. TMSBr Cleavage DCM, 0°C to RT Step3->Step4 Step5 5. Methanol Quench Hydrolyze Silyl Esters Step4->Step5 Step6 6. Crystallization Pure Phosphonic Acid Step5->Step6

Figure 2: Optimized two-step workflow for synthesizing (5-Methyl-2-nitrophenyl)phosphonic acid.

Protocol A: Optimized Hirao Cross-Coupling

Objective: Synthesize Diethyl (5-methyl-2-nitrophenyl)phosphonate with <2% protodehalogenation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-bromo-4-methyl-1-nitrobenzene (1.0 eq, 10 mmol), Pd(OAc)₂ (0.02 eq, 2 mol%), and dppf (0.025 eq, 2.5 mol%).

  • Solvent & Base: Inject anhydrous toluene (20 mL) and N,N -diisopropylethylamine (DIPEA) (1.5 eq). Validation Check: The solution should turn a deep red/orange color, indicating the formation of the active Pd(0)-dppf complex.

  • Reagent Addition: Dropwise add diethyl phosphite (1.2 eq).

  • Reaction: Heat the mixture to 80 °C for 6 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black. Wash the filtrate with 5% aqueous HCl to remove DIPEA, followed by brine. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Mild McKenna Hydrolysis (Dealkylation)

Objective: Convert Diethyl (5-methyl-2-nitrophenyl)phosphonate to the free acid without nitro group degradation.

  • Preparation: Dissolve the crude phosphonate ester from Protocol A in anhydrous dichloromethane (DCM) (0.2 M) under argon. Cool the flask to 0 °C in an ice bath.

  • TMSBr Addition: Slowly inject Bromotrimethylsilane (TMSBr) (3.0 eq). Validation Check: The reaction will remain homogeneous. Gas evolution (ethyl bromide) may be faintly visible.

  • Cleavage: Remove the ice bath and stir at room temperature for 4 hours. Complete conversion to the bis-silyl ester can be confirmed by ³¹P NMR (shift from ~18 ppm to ~5 ppm).

  • Quench: Evaporate the DCM and excess TMSBr under reduced pressure. Dissolve the resulting residue in methanol (20 mL) and stir for 30 minutes at room temperature.

  • Isolation: Concentrate the methanol solution. Triturate the resulting solid with cold diethyl ether to remove organic impurities. Filter to collect the pure (5-Methyl-2-nitrophenyl)phosphonic acid as an off-white solid.

References

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates Source: Journal of Organic Chemistry (via NIH PMC) URL:[Link]

  • New Developments on the Hirao Reactions, Especially from “Green” Point of View Source: Current Green Chemistry (via NIH PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing catalytic efficiency of (5-Methyl-2-nitrophenyl)phosphonic acid ligands

Comparative Catalytic Efficiency of (5-Methyl-2-nitrophenyl)phosphonic Acid Ligands in Palladium Catalysis Organophosphorus compounds are foundational to modern transition-metal catalysis. While phosphines are ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Catalytic Efficiency of (5-Methyl-2-nitrophenyl)phosphonic Acid Ligands in Palladium Catalysis

Organophosphorus compounds are foundational to modern transition-metal catalysis. While phosphines are ubiquitous, arylphosphonic acids are emerging as robust, air-stable alternatives for specialized cross-coupling and C–H activation workflows[1]. Specifically, (5-Methyl-2-nitrophenyl)phosphonic acid (MNPPA, CAS 100868-23-3) offers a highly specialized stereoelectronic profile[2].

This guide provides an objective evaluation of MNPPA against traditional arylphosphonic acid ligands, supported by mechanistic causality, quantitative performance data, and self-validating experimental protocols designed for drug development professionals and synthetic chemists.

Mechanistic Causality: The "Push-Pull" Stereoelectronic Advantage

The catalytic efficacy of any ligand is dictated by its ability to balance the oxidative addition and reductive elimination phases of the catalytic cycle. MNPPA excels in late-stage cross-coupling due to three distinct structural features:

  • Strong π -Acceptance (The Nitro Effect): The strongly electron-withdrawing ortho-nitro group drastically reduces the electron density at the phosphorus center. In Palladium-catalyzed reactions, electron-deficient ligands accelerate the rate-limiting reductive elimination step by destabilizing the high-valent Pd(II) or Pd(IV) intermediates[3].

  • Hemilabile Coordination: The oxygen atoms of the ortho-nitro group act as transient, hemilabile coordinating sites. This dynamic "on-off" binding prevents catalyst deactivation (e.g., aggregation into inactive palladium black) during coordinatively unsaturated phases of the reaction.

  • Subtle Steric Bulk: The meta-methyl group (5-position) provides necessary steric hindrance to enforce an optimal bite angle, favoring the formation of the highly active monomeric Pd(0) species over inactive dimers without completely blocking substrate access.

CatalyticCycle A Pd(II) Precatalyst + MNPPA Ligand B Active Pd(0)-MNPPA Complex A->B Reduction C Oxidative Addition (Aryl Halide) B->C D Transmetalation / Substrate Binding C->D E Reductive Elimination (Product Release) D->E E->B Regeneration

Figure 1: Catalytic cycle of Pd-MNPPA complex in cross-coupling reactions.

Comparative Catalytic Efficiency

To objectively evaluate MNPPA, we benchmark it against standard Phenylphosphonic acid (PPA) and the electron-rich 4-Methoxyphenylphosphonic acid (4-MeOPPA) in a benchmark Palladium-catalyzed oxidative Heck-type reaction[4].

As demonstrated in the data below, the electron-withdrawing nature of MNPPA significantly enhances turnover frequencies (TOF) compared to electron-rich alternatives, which often stall at the reductive elimination phase.

LigandElectronic NatureCatalyst Loading (mol%)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
MNPPA Strongly Electron-Deficient2.594% 37.6 3.13
PPA Neutral5.078%15.61.30
4-MeOPPA Electron-Rich5.053%10.60.88

Conditions: 1.0 mmol aryl halide, 1.2 mmol styrene, Pd(OAc)₂, 1,4-Dioxane, 100 °C, 12h. Yields determined by HPLC using an internal standard.

Experimental Methodology: Self-Validating Workflow

To ensure high reproducibility, the following protocol outlines the optimal use of MNPPA in a Pd-catalyzed C–P bond cleavage/Heck-type coupling[4]. This system is designed to be self-validating : the presence of the nitro group allows for real-time reaction monitoring via UV-Vis spectroscopy, as the ligand undergoes a distinct absorbance shift upon metal complexation.

ExpWorkflow N1 1. Ligand & Pd Complexation N2 2. Substrate Addition N1->N2 N3 3. Thermal Activation N2->N3 N4 4. Quenching & Extraction N3->N4 N5 5. HPLC/NMR Analysis N4->N5

Figure 2: Standardized experimental workflow for MNPPA-mediated catalysis.

Step-by-Step Protocol & Causality

Step 1: Pre-catalyst Formation

  • Action: In a Schlenk flask, combine 2.5 mol% Pd(OAc)₂ and 3.0 mol% MNPPA in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality: Dioxane is chosen over polar protic solvents to prevent premature solvolysis of the phosphonic acid. The mixture will shift from pale yellow to deep orange. This colorimetric change is your self-validating indicator that the hemilabile nitro group has successfully coordinated to the Pd center, forming the active pre-catalyst.

Step 2: Substrate Addition & Degassing

  • Action: Add the aryl halide (1.0 equiv) and alkene substrate (1.2 equiv). Perform three rigorous freeze-pump-thaw cycles.

  • Causality: Oxygen must be strictly excluded. While MNPPA itself is air-stable, the active Pd(0)-MNPPA complex formed in situ is highly susceptible to irreversible oxidation, which would prematurely terminate the catalytic cycle.

Step 3: Thermal Activation

  • Action: Backfill the flask with Argon and heat the reaction mixture to 100 °C for 12 hours.

  • Causality: The elevated temperature provides the necessary activation energy to overcome the steric barrier imposed by the 5-methyl group during the transmetalation phase, ensuring smooth progression to product formation.

Step 4: Quenching and Isolation

  • Action: Cool the reaction to room temperature and quench with 5 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 10 mL).

  • Causality: The mildly acidic NH₄Cl quench protonates the phosphonic acid ligand, breaking the Pd-ligand bond. This precipitates the palladium as a recoverable solid and forces the organic products into the organic layer, ensuring accurate downstream HPLC quantification without metal-induced baseline drift.

References

  • Zhao, C.-Q., et al. "Palladium catalyzed cross-coupling reactions for phosphorus-carbon bond formation." Chemical Society Reviews, 2004. Available at: [Link]

  • Zhuang, R., et al. "Synthesis of ethoxy dibenzooxaphosphorin oxides through palladium-catalyzed C(sp2)–H activation/C–O formation." Beilstein Journal of Organic Chemistry, 2014, 10, 1205–1212. Available at: [Link]

  • Hirabayashi, K., et al. "Oxidative Heck-Type Reaction Involving Cleavage of a Carbon−Phosphorus Bond of Arylphosphonic Acids." Journal of the American Chemical Society, 2003, 125(6), 1484–1485. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern Validation for (5-Methyl-2-nitrophenyl)phosphonic acid

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (5-Methyl-2-nitrophenyl)phosphonic acid. In the absence of a publicly available experimental spectrum for this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (5-Methyl-2-nitrophenyl)phosphonic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles for nitroaromatic and organophosphorus compounds to construct a theoretical fragmentation pathway. This predictive analysis serves as a foundational tool for researchers, scientists, and drug development professionals in the identification and structural elucidation of this compound and its analogs. Furthermore, this guide outlines a comprehensive experimental workflow for acquiring and validating the mass spectrum and compares mass spectrometry with alternative analytical techniques.

Theoretical Fragmentation Analysis of (5-Methyl-2-nitrophenyl)phosphonic acid

The fragmentation of (5-Methyl-2-nitrophenyl)phosphonic acid under mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to be governed by the interplay of its two primary functional moieties: the nitrophenyl group and the phosphonic acid group.

Predicted Fragmentation Pathways

The initial ionization in negative ion mode ESI is expected to involve the deprotonation of the acidic phosphonic acid group, yielding a molecular ion [M-H]⁻. Subsequent fragmentation of this precursor ion is predicted to proceed through several key pathways, as detailed in Table 1.

The fragmentation of nitroaromatic compounds is well-documented, with characteristic losses of NO (nitric oxide) and NO₂ (nitrogen dioxide) being prominent.[1][2][3] The position of the nitro group relative to other substituents can significantly influence the fragmentation cascade, often leading to what is known as an "ortho effect."[3][4] In the case of (5-Methyl-2-nitrophenyl)phosphonic acid, the ortho positioning of the nitro and phosphonic acid groups may facilitate specific rearrangement reactions.

Simultaneously, the fragmentation of organophosphorus compounds is dictated by the nature of the substituents on the phosphorus atom.[5][6] Common fragmentation patterns involve the cleavage of the carbon-phosphorus (C-P) bond or the loss of groups attached to the phosphorus.[7][8]

Table 1: Predicted Major Fragment Ions for (5-Methyl-2-nitrophenyl)phosphonic acid in Negative Ion Mode

Predicted Fragment m/z (calculated) Proposed Neutral Loss Fragmentation Pathway Description
[M-H]⁻216.0-Molecular ion (deprotonated)
[M-H-NO]⁻186.0NOLoss of nitric oxide from the nitro group.
[M-H-NO₂]⁻170.0NO₂Loss of nitrogen dioxide from the nitro group, a common pathway for nitroaromatics.[1][2][3]
[M-H-OH]⁻199.0OHPotential "ortho effect" involving the nitro and phosphonic acid groups, leading to the loss of a hydroxyl radical.[3]
[PO₃]⁻79.0C₇H₇NO₂Cleavage of the C-P bond, resulting in the phosphonate anion.
[HPO₄]⁻97.0C₇H₆NORearrangement and cleavage leading to a hydrogen phosphate anion.
Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for (5-Methyl-2-nitrophenyl)phosphonic acid.

Fragmentation_Pathway M_H [M-H]⁻ m/z 216.0 M_H_NO [M-H-NO]⁻ m/z 186.0 M_H->M_H_NO -NO M_H_NO2 [M-H-NO₂]⁻ m/z 170.0 M_H->M_H_NO2 -NO₂ M_H_OH [M-H-OH]⁻ m/z 199.0 M_H->M_H_OH -OH (ortho effect) PO3 [PO₃]⁻ m/z 79.0 M_H->PO3 -C₇H₇NO₂

Caption: Predicted fragmentation of (5-Methyl-2-nitrophenyl)phosphonic acid.

Experimental Validation Workflow

To empirically validate the predicted fragmentation pattern, a systematic experimental approach is required. The following protocol outlines a robust workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol
  • Sample Preparation :

    • Accurately weigh 1-5 mg of (5-Methyl-2-nitrophenyl)phosphonic acid.[3]

    • Dissolve the sample in a suitable high-purity solvent, such as methanol or acetonitrile, to a final concentration of 100-500 µg/mL.[3]

    • Ensure the sample is fully dissolved and free from particulate matter by vortexing and centrifugation if necessary.

  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reverse-phase column is a suitable starting point for separating the analyte from potential impurities.

    • Mobile Phase : A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended for good peak shape and ionization efficiency.

    • Flow Rate : A typical flow rate of 0.2-0.5 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in negative ion mode.

    • MS1 Scan : Acquire a full scan mass spectrum to identify the deprotonated molecular ion [M-H]⁻.

    • MS2 (Tandem MS) Scan : Select the [M-H]⁻ ion as the precursor for collision-induced dissociation (CID).

    • Collision Energy : Optimize the collision energy to induce fragmentation and generate a rich product ion spectrum. A ramped collision energy experiment can be beneficial.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the experimental workflow for fragmentation pattern validation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve clarify Clarify Sample dissolve->clarify lc_sep LC Separation clarify->lc_sep esi_ion ESI Ionization (-ve) lc_sep->esi_ion ms1_scan MS1 Scan (Precursor ID) esi_ion->ms1_scan ms2_scan MS2 Scan (Fragmentation) ms1_scan->ms2_scan spectrum Acquire Spectrum ms2_scan->spectrum compare Compare with Prediction spectrum->compare validate Validate Structure compare->validate

Caption: Workflow for experimental validation of fragmentation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive validation strategy often involves orthogonal techniques. Table 2 provides a comparison of mass spectrometry with other relevant analytical methods for the characterization of (5-Methyl-2-nitrophenyl)phosphonic acid.

Table 2: Comparison of Analytical Techniques

Technique Principle Strengths Limitations Relevance to Validation
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and fragmentation information for structural elucidation.[5]Isomeric differentiation can be challenging without tandem MS.Primary Technique : Directly validates the molecular formula and provides structural insights through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ³¹P), enabling unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.Confirmatory Technique : Provides definitive structural confirmation of the connectivity of atoms.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule (e.g., -NO₂, -P=O, -OH).Does not provide information on the overall molecular structure or connectivity.Supportive Technique : Confirms the presence of key functional groups predicted by the structure.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.High resolution separation, often coupled with MS for identification.[9]Requires the analyte to be volatile or derivatized. (5-Methyl-2-nitrophenyl)phosphonic acid is likely non-volatile.Limited Applicability : Unlikely to be suitable without derivatization.
Liquid Chromatography (LC) Separates compounds based on their interactions with a stationary and mobile phase.Applicable to a wide range of non-volatile and thermally labile compounds.[10][11]Lower resolution than GC for some applications.Essential for MS : Used to separate the analyte from impurities before MS analysis.

Conclusion

The validation of the mass spectrometry fragmentation pattern of (5-Methyl-2-nitrophenyl)phosphonic acid is a critical step in its analytical characterization. This guide provides a robust framework for this process, beginning with a theoretically derived fragmentation pattern based on established principles for nitroaromatic and organophosphorus compounds. The outlined experimental workflow using LC-MS/MS offers a clear path to obtaining empirical data. By comparing the experimental results with the predicted fragmentation and supplementing with data from orthogonal techniques such as NMR and IR spectroscopy, researchers can achieve a high degree of confidence in the structural assignment of this molecule. This comprehensive approach ensures the scientific rigor required in research and drug development.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Hong, J. Electron Impact Fragmentations of Chlorinated Organophosphorus Pesticides. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Chemical structures and mass spectrometric fragmentation of... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PMC. Available at: [Link]

  • Full article: Electron ionization mass spectra of organophosphorus compounds Part V: Mass fragmentation modes of some azolyl, azinyl, and azepinyl phosphonates as cyclic α-aminophosphonates. Taylor & Francis Online. Available at: [Link]

  • Full article: Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′]. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2013.791771
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PMC. Available at: [Link]

  • Comparison of two methods for multi-residue analysis of organophosphorus pesticides in agricultural products with high and low moisture content. SciELO México. Available at: [Link]

  • Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Methyl-2-nitrophenyl)phosphonic acid proper disposal procedures

Comprehensive Operational and Disposal Plan for (5-Methyl-2-nitrophenyl)phosphonic Acid As drug development and chemical research advance, the safe handling and disposal of highly functionalized building blocks become cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Plan for (5-Methyl-2-nitrophenyl)phosphonic Acid

As drug development and chemical research advance, the safe handling and disposal of highly functionalized building blocks become critical to laboratory operations. This guide provides a definitive, step-by-step operational and disposal framework for (5-Methyl-2-nitrophenyl)phosphonic acid, designed specifically for researchers and safety professionals who require rigorous, self-validating protocols.

Mechanistic Hazard Profiling & Causality

(5-Methyl-2-nitrophenyl)phosphonic acid (CAS 100868-23-3) presents a dual-hazard profile common to functionalized organophosphorus building blocks ()[1]. Effective disposal requires understanding the molecular causality behind its reactivity:

  • The Phosphonic Acid Moiety (-PO(OH)₂): This group imparts strong acidity and corrosivity. In environmental systems, the unmitigated release of organophosphorus compounds contributes to severe eutrophication and aquatic toxicity. The high stability of the carbon-phosphorus (C-P) bond necessitates aggressive destruction methods rather than simple landfilling ()[2].

  • The Nitroaromatic Ring: The electron-withdrawing nature of the nitro (-NO₂) group renders the aromatic ring highly recalcitrant to standard aerobic biological degradation ()[3][4]. Furthermore, nitroaromatic compounds possess inherent energetic potential; while stabilized by the bulky phosphonic acid and methyl groups, they must be kept away from strong reducing agents to prevent uncontrolled exothermic reduction[5].

Waste Segregation and Storage Strategy

To ensure a self-validating safety loop, waste must be segregated at the point of generation to prevent cascading failures.

  • Compatibility: Store exclusively in high-density polyethylene (HDPE) or PTFE-lined containers. Avoid galvanized or aluminum containers, as the acidic phosphonic moiety will corrode the metal, potentially generating flammable hydrogen gas ()[6].

  • Segregation: Strictly isolate from strong bases (to prevent uncontrolled exothermic neutralization) and reducing agents[6].

Step-by-Step Disposal Methodologies

The following protocols establish a self-validating system where each step contains a built-in verification mechanism to ensure environmental and operational safety.

Protocol A: Solid Waste & Concentrated Residues (High-Temperature Incineration)

Incineration is the EPA-recommended Best Demonstrated Available Technology (BDAT) for non-wastewater organophosphorus and nitroaromatic wastes ()[7].

  • Collection & Packaging: Gather solid residues and contaminated consumables (e.g., filter papers, PPE) into double-lined HDPE drums[6].

  • Thermal Destruction: Transfer to a licensed hazardous waste incinerator. The unit must operate at temperatures exceeding 1000°C with a minimum residence time of 2 seconds. Causality: This extreme thermal environment is required to fully cleave the stable C-P and C-N bonds, preventing the formation of toxic byproducts[5].

  • Alkaline Scrubbing (Validation Step): Route the combustion exhaust through an alkaline scrubber (e.g., calcium hydroxide spray). Causality: Combustion of this compound generates phosphorus pentoxide (P₂O₅) and nitrogen oxides (NOx). The scrubber neutralizes P₂O₅ into inert calcium phosphate, validating the environmental safety of the atmospheric release[7].

Protocol B: Aqueous Waste (Neutralization and Advanced Oxidation)

For dilute aqueous streams (e.g., HPLC effluents, glassware washings).

  • Controlled Neutralization: Slowly titrate the aqueous waste with 5% (w/v) aqueous sodium hydroxide (NaOH) under continuous stirring. Causality: Using a dilute 5% solution rather than concentrated base prevents localized exothermic boiling and potential splattering of the nitroaromatic compound ()[6].

  • pH Verification: Monitor the solution until a stable pH of 6.5 to 7.5 is achieved. This validates that the corrosive hazard has been neutralized.

  • Advanced Oxidation Process (AOP): Subject the neutralized effluent to UV/H₂O₂ or Fenton's reagent treatment. Causality: The electron-deficient nitroaromatic ring resists standard bacterial digestion; hydroxyl radicals generated by AOP are required to initiate ring cleavage ()[3].

  • Effluent Verification (Self-Validation): Prior to final discharge, analyze the effluent using Gas Chromatography with a Flame Photometric Detector (GC-FPD) or Nitrogen-Phosphorus Detector (GC-NPD)[2]. Discharge is only validated when organophosphorus concentrations fall below the regulatory threshold of 0.005 mg/L ()[8].

Quantitative Data: Waste Stream Summary

Waste Stream TypePrimary HazardDisposal MethodologyCritical Operating ParameterVerification Metric
Solid Residue Corrosive, RecalcitrantHigh-Temp Incineration>1000°C, 2 sec residenceScrubber pH effluent > 7.0
Dilute Aqueous Acidic, Aquatic ToxicityNeutralization + AOP5% NaOH addition rateFinal pH 6.5 - 7.5
Effluent (Post-AOP) Trace OrganophosphatesGC-FPD / GC-NPD TestingLimit of Detection < 0.001 mg/LOP concentration < 0.005 mg/L

Workflow Visualization

DisposalWorkflow Start Waste Generation: (5-Methyl-2-nitrophenyl) phosphonic acid Decision Waste State? Start->Decision Solid Solid / Concentrated Residue Decision->Solid Solid Form Aqueous Aqueous / Dilute Wastewater Decision->Aqueous Liquid Form Incineration High-Temp Incineration (>1000°C) Solid->Incineration Neutralization Neutralization (5% NaOH to pH 6-8) Aqueous->Neutralization Scrubber Alkaline Scrubbing (NOx & P2O5 mitigation) Incineration->Scrubber AOP Advanced Oxidation (AOP) / Bioremediation Neutralization->AOP Testing Effluent Verification (<0.005 mg/L OP) AOP->Testing

Decision matrix for (5-Methyl-2-nitrophenyl)phosphonic acid disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Organic compounds in organophosphorus pesticide manufacturing wastewaters." EPA-600/4-78-056. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8141B: Organophosphorus Compounds by Gas Chromatography." Available at:[Link]

  • Gupta, S., & Ronen, Z. (2024). "Biological Treatment of Nitroaromatics in Wastewater." Water, 16(6), 901. MDPI. Available at:[Link]

Sources

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